N,O-Ditrityl Ganciclovir
Description
Structure
2D Structure
Properties
IUPAC Name |
9-[(1-hydroxy-3-trityloxypropan-2-yl)oxymethyl]-2-(tritylamino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOSQSQZKVBKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,O-Ditrityl Ganciclovir: A Key Intermediate in Antiviral Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Ditrityl Ganciclovir is a crucial protected intermediate in the chemical synthesis of Valganciclovir, the prodrug of the potent antiviral agent Ganciclovir. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the manufacturing of Valganciclovir. The strategic use of the trityl protecting group allows for selective modification of the Ganciclovir molecule, a critical step in enhancing its bioavailability. This document aims to serve as a technical resource for researchers and professionals involved in antiviral drug development and synthetic chemistry.
Introduction
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that is highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability. To overcome this limitation, Valganciclovir, the L-valyl ester prodrug of Ganciclovir, was developed. The synthesis of Valganciclovir necessitates the use of protecting groups to ensure the selective esterification of the hydroxyl groups of Ganciclovir. The trityl (triphenylmethyl) group is a bulky and effective protecting group for primary alcohols and amines. This compound is the intermediate formed when two trityl groups are attached to the nitrogen and oxygen atoms of the Ganciclovir molecule. This protection strategy is instrumental in directing the subsequent acylation to the desired position, ultimately leading to the formation of Valganciclovir.
Physicochemical Properties
The definitive physicochemical properties of isolated and purified this compound are not extensively reported in publicly available literature, as it is typically synthesized and used in situ or with minimal purification in the subsequent steps of Valganciclovir synthesis. However, based on its chemical structure and data from related compounds, the following properties can be inferred and are partially supported by experimental data for coupled products.
Table 1: Physicochemical Data of Ganciclovir and Related Compounds
| Property | Ganciclovir | This compound (Coupled Product) |
| Molecular Formula | C₉H₁₃N₅O₄ | C₄₇H₄₁N₅O₅ (Example of a coupled product) |
| Molecular Weight ( g/mol ) | 255.23[1][2][3] | 739.88 (Calculated) |
| Melting Point (°C) | 250 (decomposes)[1][3] | Not reported |
| Solubility | Water: 2.6 mg/mL at 25°C[4]; DMSO: ~0.33-5 mg/mL[5][6]; 0.1 M HCl: 10 mg/mL[5][7] | Soluble in organic solvents like DMF and DMSO |
| ¹³C NMR (DMSO-d₆, δ ppm) | 156.9, 153.8, 151.4, 137.9, 116.4, 72.3, 70.8, 70.4, 62.8[8] | Key shifts for a coupled product include those for the trityl groups (approx. 126-145 ppm) and the ganciclovir core.[9] |
| Mass Spectrometry (m/z) | [M+H]⁺: 256.1047[8] | For a coupled product, [M+H]⁺: 865.4[9] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from established literature procedures.
Synthesis of this compound
This procedure involves the protection of the primary hydroxyl and the exocyclic amino groups of Ganciclovir using trityl chloride.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Water
Procedure:
-
Suspend Ganciclovir (1 equivalent) in dimethylformamide (DMF).
-
To this suspension, add 4-dimethylaminopyridine (catalytic amount) and triethylamine (excess, e.g., 5.4 equivalents).
-
Heat the mixture to 50°C.
-
Separately, dissolve trityl chloride (2.65 equivalents) in DMF.
-
Add the trityl chloride solution to the Ganciclovir suspension at 50°C over a period of 25 minutes.
-
Stir the reaction mixture at 50°C for approximately 9 hours.
-
After the reaction is complete, cool the mixture to 10°C.
-
Filter the reaction mixture and wash the solid residue with DMF.
-
The filtrate, containing the this compound, is then warmed to 20°C.
-
To precipitate the product, add water in two portions and decant the supernatant. The resulting product can be used in the next step without extensive purification.
Role in Valganciclovir Synthesis
The primary utility of this compound lies in its role as a key intermediate for the regioselective synthesis of Valganciclovir. The bulky trityl groups sterically hinder the protected primary hydroxyl and amino groups, directing the subsequent esterification with a protected L-valine derivative to the remaining free secondary hydroxyl group.
Synthetic Workflow
The logical relationship in the synthesis of Valganciclovir involving the this compound intermediate can be visualized as follows:
References
- 1. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Ganciclovir - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Ganciclovir = 99 HPLC, powder 82410-32-0 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Page loading... [guidechem.com]
- 8. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N,O-Ditrityl Ganciclovir: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of N,O-Ditrityl Ganciclovir, a key protected intermediate in the synthesis of the antiviral drug Ganciclovir and its prodrugs. This document outlines its chemical structure, synthesis protocols, and available analytical data.
Chemical Structure
This compound is a derivative of Ganciclovir where the primary hydroxyl group and the amino group of the guanine base are protected by trityl groups. This protection strategy is crucial in synthetic chemistry to prevent unwanted side reactions during the modification of other parts of the Ganciclovir molecule, such as in the synthesis of Valganciclovir.
Chemical Name: N,O-bis(trityl) Ganciclovir Molecular Formula: C47H41N5O4 Molecular Weight: 739.88 g/mol
Physicochemical and Analytical Data
While a comprehensive physicochemical profile for this compound is not extensively reported in the literature, key analytical data has been documented.
| Property | Value |
| Appearance | White solid |
| Mass Spectrometry | m/z (DIP) 740.0 (M+ + 1)[1] |
| FT-IR (KBr) | 3422, 3310, 1681, 1671 cm-1[1] |
| 1H NMR (400 MHz, DMSO-d6) | δ 3.38 (d, J = 4.4 Hz, 2 H), 3.52 (m, 1 H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30 H), 7.79 (s, 1 H), 10.60 (s, 1H)[1] |
Experimental Protocols
Synthesis of this compound[1]
This protocol details the synthesis of this compound from Ganciclovir.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Ethyl acetate
-
Water
Procedure:
-
A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.
-
A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.
-
The reaction mixture is stirred for approximately 9 hours at the same temperature.
-
The reaction mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).
-
The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL), followed by decantation.
-
Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.
-
The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to afford this compound as a white solid.
Yield: 76.0 g (43 %)[1]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
References
Technical Guide: N,O-Ditrityl Ganciclovir
CAS Number: 109082-85-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,O-Ditrityl Ganciclovir, a key protected intermediate in the synthesis of Valganciclovir, the prodrug of the potent antiviral agent Ganciclovir. This document outlines its chemical properties, synthesis, and role in antiviral drug development.
Core Data Presentation
This compound is primarily utilized as a strategic intermediate, leveraging the trityl protecting groups to facilitate specific chemical modifications of the Ganciclovir molecule.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 109082-85-1 | |
| Molecular Formula | C₄₇H₄₁N₅O₄ | [1] |
| Molecular Weight | 739.88 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Not available in the reviewed literature. | |
| Solubility | Not available in the reviewed literature. |
Spectral Data
The following spectral data has been reported for an intermediate product in the synthesis of Valganciclovir, which is consistent with the structure of this compound coupled with an azido-valine moiety.
| Spectrum | Key Peaks/Shifts (δ in ppm for NMR) | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | 0.87 (d, J = 7.2 Hz, 3H), 0.88 (d, J = 7.2 Hz, 3H), 1.60 – 1.66 (m, 1H), 2.86 (d, J = 6.8 Hz, 0.5 H), 2.94 (d, J = 6.8 Hz, 0.5 H), 3.28 – 3.38 (m, 2H), 3.81 – 3.88 (m, 1H), 4.39 (d, J = 5.2 Hz, 2H), 5.00 (s, 2H), 5.98 (brs, 1H), 6.96-7.35 (m, 30 H), 7.99 (s, 1 H), 11.4 (s, 1H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | 17.1, 18.9, 24.4, 25.3, 30.0, 33.1, 47.5, 66.8, 69.9, 85.7, 126.5, 127.0, 127.6, 127.9, 128.0, 128.3, 137.9, 143.3, 144.4, 149.5, 150.9, 156.4, 169.3 | [1] |
| Mass Spectrometry (DIP) | m/z 865.4 (M⁺ + 1) for the azido-valine coupled product. The expected m/z for this compound would be approximately 740.3 (M+H)⁺. A reported mass spectrum shows a peak at m/z (DIP) 740.0 (M⁺ + 1). | [1] |
| FT-IR (KBr) | 3422, 3310, 1681, 1671 cm⁻¹ | [1] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, a critical step in the production of Valganciclovir.
Synthesis of this compound
This procedure involves the protection of the primary hydroxyl and the exocyclic amino groups of Ganciclovir using trityl chloride.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Water
-
Ethyl acetate
Procedure:
-
A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) is prepared in dimethylformamide (570 mL).
-
A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.
-
The reaction mixture is stirred for approximately 9 hours at the same temperature.
-
The mixture is then cooled to 10 °C, filtered, and the collected solid is washed with dimethylformamide (150 mL).
-
The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL) and subsequently decanted.
-
Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.
-
The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to yield this compound as a white solid.[1]
Mandatory Visualizations
Synthesis Workflow of Valganciclovir
The following diagram illustrates the synthetic pathway from Ganciclovir to Valganciclovir, highlighting the crucial role of the this compound intermediate.
Caption: Synthesis of Valganciclovir via this compound.
Mechanism of Action of Ganciclovir
This compound is a prodrug intermediate that is chemically converted to Valganciclovir, which in turn is metabolized in the body to the active antiviral agent, Ganciclovir. The following diagram illustrates the mechanism of action of Ganciclovir.
References
N,O-Ditrityl Ganciclovir: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties of N,O-Ditrityl Ganciclovir, a protected derivative of the potent antiviral agent Ganciclovir. This document collates available experimental data on its synthesis and characterization, alongside a comparative analysis with the parent compound, Ganciclovir. It is intended to serve as a valuable resource for researchers and professionals engaged in antiviral drug development and medicinal chemistry.
Executive Summary
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine with established efficacy against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] However, its clinical application can be limited by its physicochemical properties. Chemical modification, such as the introduction of protecting groups, is a common strategy to overcome these limitations or to facilitate the synthesis of other derivatives. This compound is a key intermediate in the synthesis of Ganciclovir prodrugs, such as Valganciclovir. This guide details the synthesis and known characteristics of this compound, providing a foundational understanding for its use in further drug development.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables present the available data for this compound and a more extensive dataset for the parent compound, Ganciclovir, for comparative purposes. The introduction of two bulky, hydrophobic trityl groups is expected to significantly decrease aqueous solubility and increase lipophilicity compared to Ganciclovir.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H41N5O4 | Calculated |
| Molecular Weight | 739.86 g/mol | Calculated |
| Appearance | White solid | [2] |
| Mass Spectrometry (m/z) | 740.0 (M+ + 1) | [2] |
Table 2: Physicochemical Properties of Ganciclovir
| Property | Value | Reference |
| Molecular Formula | C9H13N5O4 | |
| Molecular Weight | 255.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 250 °C (decomposes) | |
| Aqueous Solubility | 2.6 mg/mL at 25°C | |
| pKa | 2.2 and 9.4 | |
| LogP (n-octanol/water) | -1.66 |
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from the literature.[2]
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Ethyl acetate
-
Water
Procedure:
-
A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.
-
A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.
-
The reaction mixture is stirred for approximately 9 hours at the same temperature.
-
The mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).
-
The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL) and decanted.
-
Ethyl acetate (1500 mL) is added to the resulting gummy solid, and the mixture is stirred at room temperature for 12 hours.
-
The separated solid is filtered, washed with ethyl acetate (100 mL), and dried at 54 °C to yield this compound as a white solid.
Yield: 76.0 g (43%)[2]
Characterization Data
Spectroscopic Data for this compound
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum (KBr pellet) shows characteristic absorption bands at 3422, 3310, 1681, and 1671 cm-1.[2]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum (400 MHz, DMSO-d6) displays the following chemical shifts (δ) in ppm: 3.38 (d, J = 4.4 Hz, 2H), 3.52 (m, 1H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30H), 7.79 (s, 1H), 10.60 (s, 1H).[2]
Mass Spectrometry (MS): The mass spectrum shows a peak at m/z 740.0, corresponding to the [M+H]+ ion.[2]
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Mechanism of Action of Ganciclovir (as the active moiety)
Caption: Intracellular activation and mechanism of action of Ganciclovir.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
References
The Strategic Role of the Trityl Group in Ganciclovir and Valganciclovir Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the antiviral drug ganciclovir and its prodrug, valganciclovir, necessitates a sophisticated approach to selectively modify the molecule's functional groups. A key player in this synthetic strategy is the trityl (triphenylmethyl, Tr) protecting group. This guide elucidates the critical role of the trityl group, detailing its application, the underlying chemical principles, and the experimental protocols that leverage its unique properties to achieve high-yield, high-purity synthesis of these vital therapeutic agents.
The Trityl Group: A Bulky Guardian for Selective Reactions
The trityl group is a sterically hindered protecting group widely employed in organic synthesis, particularly in nucleoside and carbohydrate chemistry.[1][2] Its large size allows for the regioselective protection of primary hydroxyl groups over more sterically hindered secondary or tertiary hydroxyls.[1][3] This selectivity is paramount in the synthesis of complex molecules like ganciclovir, which possesses two primary hydroxyl groups and an exocyclic amino group on the guanine base.
The introduction of the trityl group, typically via trityl chloride in the presence of a base like pyridine or triethylamine, proceeds through an SN1 mechanism.[1][4] The stability of the resulting trityl cation is a key factor in this reaction.[5] Deprotection is efficiently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid, which cleave the trityl ether to regenerate the hydroxyl group.[1][6]
Application of the Trityl Group in Valganciclovir Synthesis
A significant application of the trityl group is in the synthesis of valganciclovir, the L-valyl ester prodrug of ganciclovir, which exhibits enhanced oral bioavailability.[7] The synthesis involves the esterification of one of ganciclovir's hydroxyl groups with L-valine. To achieve selective esterification and prevent unwanted side reactions, the other reactive sites on the ganciclovir molecule must be protected.
One common strategy involves the protection of both the primary hydroxyl group and the exocyclic amino group of ganciclovir with trityl groups, forming an N,O-bis(trityl) protected derivative.[8][9] This intermediate then allows for the selective esterification of the remaining hydroxyl group with a protected L-valine derivative. Subsequent removal of the trityl and other protecting groups yields valganciclovir.[8][9]
The following workflow diagram illustrates a synthetic route to valganciclovir utilizing a trityl protecting group strategy.
Caption: Synthetic workflow for valganciclovir using trityl protection.
Experimental Protocols
The following are representative experimental protocols for the key steps involving the trityl group in the synthesis of a valganciclovir intermediate.
3.1. Protection of Ganciclovir (Tritylation)
This protocol describes the formation of N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-propan-1-ol.[10]
-
Reagents:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Water
-
-
Procedure:
-
A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared.
-
A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over 25 minutes.
-
The reaction mixture is stirred for approximately 9 hours at the same temperature.
-
The mixture is then cooled to 10 °C, filtered, and the solid is washed with dimethylformamide (150 mL).
-
The filtrate is warmed to 20 °C, and water is added in two portions (1350 mL and 900 mL) and decanted to precipitate the product.
-
3.2. Deprotection of the Trityl Group
This protocol details the removal of the trityl groups from an N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-1'-propyl-2′-(S)-azido-3′-methylbutanoate intermediate.[10]
-
Reagents:
-
Tritylated ganciclovir derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methyl t-butyl ether
-
n-Hexane
-
-
Procedure:
-
A solution of the tritylated ganciclovir derivative (2.0 g, 0.002 mol) in dichloromethane (4 mL) is prepared.
-
A solution of trifluoroacetic acid (8.0 mL, 0.104 mol) in dichloromethane (8 mL) is added to the solution at 15 °C over a period of 10 minutes.
-
The reaction mixture is stirred for 3 hours.
-
Methyl t-butyl ether (25 mL) and n-hexane (100 mL) are added, and the resulting mixture is stirred for 20 minutes.
-
The solvent is decanted, and dichloromethane (15 mL) is added to the resulting reaction mixture to work up the product.
-
Quantitative Data
The efficiency of the protection and deprotection steps is crucial for the overall yield of the synthesis. The following table summarizes reported yields for the deprotection of a tritylated intermediate in a valganciclovir synthesis pathway.
| Step | Reactant | Reagents | Product | Yield | Reference |
| Deprotection | N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-1'-propyl-2′-(S)-azido-3′-methylbutanoate | Trifluoroacetic acid, DCM | 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-hydroxy-1'-propyl-2′-(S)-azido-3′-methylbutanoate | 60% | [10] |
It is noted that while the trityl group is effective, the deprotection step can sometimes result in modest yields, and optimization of reaction conditions may be necessary to improve efficiency.[10]
Logical Relationship of Trityl Protection and Deprotection
The use of the trityl group follows a logical sequence of protection and deprotection to enable selective chemical transformations.
Caption: Logical flow of the trityl protection strategy.
Conclusion
The trityl group serves as an indispensable tool in the multi-step synthesis of ganciclovir and its derivatives, most notably valganciclovir. Its steric bulk facilitates the selective protection of primary hydroxyl groups, thereby enabling subsequent regioselective reactions. While the introduction and removal of the trityl group are generally straightforward, careful optimization of the deprotection step is essential to maximize the overall yield of the synthetic process. The strategic use of the trityl protecting group exemplifies a key principle in modern organic synthesis: the temporary masking of reactive functional groups to achieve a desired chemical transformation with high precision and efficiency.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Core Solubility Characteristics of N,O-Ditrityl Ganciclovir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,O-Ditrityl Ganciclovir, a key lipophilic prodrug and synthetic intermediate of Ganciclovir. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also includes solubility data for the parent compound, Ganciclovir, to provide a comparative baseline. The strategic use of the ditrityl modification is primarily to enhance lipophilicity, a critical factor in prodrug design for improving bioavailability.
Introduction to this compound
This compound is a derivative of the antiviral drug Ganciclovir, where the hydroxyl groups of the ganciclovir molecule are protected by trityl groups. This modification significantly increases the lipophilicity of the molecule. This increased lipophilicity is a common strategy in prodrug development to enhance absorption and cellular uptake. While specific quantitative solubility studies on this compound are not widely published, its solubility in non-polar organic solvents is expected to be significantly higher than that of Ganciclovir.
Qualitative Solubility Profile of this compound
This compound is reported to be soluble in organic solvents such as chloroform and ethyl acetate[1]. The presence of the bulky, non-polar trityl groups suggests that its solubility in aqueous media would be extremely low. German research indicates that the introduction of trityl groups is intended to increase solubility in organic media, which is beneficial for certain synthetic steps[2].
Quantitative Solubility Data
While specific quantitative data for this compound is scarce, the following tables provide the solubility of the parent drug, Ganciclovir, for comparison. This data highlights the hydrophilic nature of Ganciclovir and underscores the rationale for developing more lipophilic prodrugs.
Table 1: Solubility of Ganciclovir
| Solvent | Solubility | Citation |
| 0.1 M HCl | 10 mg/mL | [3] |
| DMSO | 5 mg/mL | [3] |
| Water | 2 mg/mL | [3] |
| Hot Methanol | <1 mg/mL | [3] |
| Ethanol | <1 mg/mL | [3] |
Table 2: Additional Reported Solubilities of Ganciclovir and its Sodium Salt
| Compound | Solvent | Solubility | Notes | Citation |
| Ganciclovir | DMSO | 27 mg/mL (105.78 mM) | Fresh DMSO recommended as moisture absorption reduces solubility. | [4] |
| Ganciclovir | Water | Insoluble | - | [4] |
| Ganciclovir | Ethanol | Insoluble | - | [4] |
| Ganciclovir Sodium | Water | 10 mg/mL (36.07 mM) | Warmed with 50°C water bath. | [5] |
| Ganciclovir Sodium | DMSO | Insoluble | - | [5] |
| Ganciclovir Sodium | Ethanol | Insoluble | - | [5] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a crucial step in the preparation of various Ganciclovir prodrugs, such as Valganciclovir. The following protocol is based on a described method[6].
Objective: To synthesize this compound by reacting Ganciclovir with trityl chloride.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Water
Procedure:
-
A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) is prepared in dimethylformamide (570 mL).
-
A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50°C over a period of 25 minutes.
-
The reaction mixture is stirred for approximately 9 hours at the same temperature (50°C).
-
After the reaction is complete, the mixture is cooled to 10°C.
-
The cooled mixture is filtered, and the solid is washed with dimethylformamide (150 mL).
-
The filtrate is then warmed to 20°C.
-
Water is added in two portions (1350 mL and 900 mL), and the supernatant is decanted after each addition to precipitate the product.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound serves as a pivotal lipophilic intermediate in the synthesis of more advanced Ganciclovir prodrugs. While detailed quantitative solubility data remains limited, its qualitative solubility in organic solvents like chloroform and ethyl acetate is established. The provided synthesis protocol and the comparative solubility data of Ganciclovir offer valuable insights for researchers and professionals in the field of drug development. The enhanced lipophilicity of this compound is a key attribute that facilitates its use in subsequent synthetic transformations and underscores the strategic approach of using lipophilic prodrugs to overcome the bioavailability challenges of hydrophilic parent drugs like Ganciclovir.
References
- 1. 109082-85-1|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. Ganciclovir = 99 HPLC, powder 82410-32-0 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of N,O-Ditrityl Ganciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N,O-Ditrityl Ganciclovir, a key protected intermediate in the synthesis of valganciclovir, a potent antiviral drug. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Synthesis
This compound is derived from ganciclovir through the protection of the primary hydroxyl group and the exocyclic amino group with trityl (triphenylmethyl) groups. This protection strategy is crucial in multistep syntheses to ensure regioselectivity in subsequent reactions.
The synthesis of this compound is a key step in the production of valganciclovir. The general synthetic pathway involves the reaction of ganciclovir with trityl chloride in the presence of a base.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.60 | s | 1H | NH |
| 7.79 | s | 1H | H-8 |
| 7.86 - 7.23 | m | 30H | Aromatic-H (Trityl) |
| 6.46 | brs | 1H | NH |
| 5.41 | s | 2H | O-CH₂-N |
| 3.87 | m | 3H | H-1', H-4' |
| 3.52 | m | 1H | H-3' |
| 3.38 | d, J = 4.4 Hz | 2H | H-5' |
¹³C NMR
Ganciclovir ¹³C NMR (DMSO-d₆)
| Chemical Shift (δ, ppm) |
| 156.7 |
| 153.9 |
| 151.3 |
| 137.8 |
| 116.5 |
| 80.5 |
| 72.3 |
| 70.8 |
| 63.3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR (KBr Pellet) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3422 | N-H Stretch |
| 3310 | O-H Stretch |
| 1681 | C=O Stretch (Amide) |
| 1671 | C=C Stretch (Aromatic) |
Mass Spectrometry (MS)
Mass Spectrum (DIP) [1]
| m/z | Assignment |
| 740.0 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound based on available literature.[1]
Synthesis of this compound
To a suspension of ganciclovir in an appropriate solvent such as dimethylformamide (DMF), a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred, and a solution of trityl chloride in the same solvent is added dropwise. The reaction is typically stirred at an elevated temperature for several hours. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is filtered, washed, and dried to yield this compound.
Caption: Experimental protocol for synthesis.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: IR spectra are obtained using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin pellet for analysis.
-
Mass Spectrometry: Mass spectra are recorded using a suitable ionization technique, such as Direct Inlet Probe (DIP), to determine the mass-to-charge ratio (m/z) of the molecular ion.
Logical Relationships in Characterization
The characterization of this compound follows a logical progression where the data from different spectroscopic techniques are used to confirm the structure of the synthesized compound.
Caption: Logical flow of spectroscopic characterization.
References
The Strategic Imperative of Ditrityl Protection in Ganciclovir Prodrug Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the rationale and application of ditrityl protection in the synthesis of ganciclovir prodrugs, with a particular focus on the development of valganciclovir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Executive Summary
Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), suffers from poor oral bioavailability. The development of prodrugs, such as valganciclovir, has been a critical strategy to overcome this limitation. A key challenge in the synthesis of these prodrugs is achieving selective modification of the ganciclovir molecule, which possesses two primary hydroxyl groups and a reactive exocyclic amino group. This guide elucidates the rationale for employing N,O-ditrityl protection as a pivotal step in directing the synthesis towards the desired mono-esterified product, thereby enhancing reaction yields and simplifying purification processes.
Rationale for Ditrityl Protection of Ganciclovir
The chemical structure of ganciclovir presents multiple reactive sites. To achieve selective esterification, particularly for the synthesis of valganciclovir, a mono-L-valyl ester of ganciclovir, it is imperative to temporarily block the other reactive functional groups. The use of a ditrityl protecting group strategy offers several distinct advantages:
-
Comprehensive Protection: The trityl group (triphenylmethyl) is a bulky protecting group that effectively shields the primary hydroxyl groups and the exocyclic amino group of the guanine moiety from unwanted side reactions during the esterification process. This ensures that the coupling reaction with the desired amino acid derivative occurs specifically at the intended hydroxyl position.
-
Steric Hindrance for Selectivity: The significant steric bulk of the two trityl groups in the N,O-ditrityl protected ganciclovir intermediate directs the acylation reaction to the less hindered primary hydroxyl group, which is crucial for the synthesis of the desired mono-ester prodrug.
-
Enhanced Solubility: The lipophilic nature of the trityl groups increases the solubility of the ganciclovir intermediate in organic solvents commonly used for synthesis, facilitating a more homogenous and efficient reaction environment.
-
Facilitated Purification: The introduction of the bulky and non-polar trityl groups significantly alters the chromatographic properties of the ganciclovir derivative, simplifying its purification from starting materials and byproducts.
-
Controlled Deprotection: The trityl groups are acid-labile and can be removed under specific conditions that do not compromise the integrity of the newly formed ester linkage. While deprotection yields can sometimes be challenging to optimize, the use of reagents like trifluoroacetic acid in dichloromethane allows for the effective removal of the trityl groups to yield the final product.
While other protecting groups exist, the ditrityl strategy provides a robust and well-documented approach for the multi-step synthesis of ganciclovir prodrugs, ensuring regioselectivity and improving overall process efficiency.
Experimental Protocols
Synthesis of N,O-Ditrityl Ganciclovir
This protocol describes the protection of both the hydroxyl and amino groups of ganciclovir using trityl chloride.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Water
Procedure:
-
A suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL) is prepared in a reaction vessel.
-
A solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) is added to the suspension at 50 °C over a period of 25 minutes.
-
The reaction mixture is stirred for approximately 9 hours at the same temperature.
-
After the reaction is complete, the mixture is cooled to 10 °C.
-
The cooled reaction mixture is filtered and the solid residue is washed with dimethylformamide (150 mL).
-
The filtrate is then warmed to 20 °C.
-
Water is added in two portions (1350 mL and 900 mL) and subsequently decanted to precipitate the product.
Coupling of this compound with (2S)-azido-3-methylbutyric acid
This protocol details the DCC-mediated coupling of the protected ganciclovir with an L-valine precursor.
Materials:
-
N,O-Ditrityl protected ganciclovir
-
(2S)-azido-3-methylbutyric acid
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
Procedure:
-
The N,O-ditrityl protected ganciclovir is dissolved in DMF.
-
(2S)-azido-3-methylbutyric acid and DCC are added to the solution.
-
The reaction mixture is stirred to facilitate the coupling reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the coupled product.
Deprotection of the Trityl Groups
This protocol describes the removal of the trityl protecting groups to yield the azido-valganciclovir intermediate.
Materials:
-
Coupled product from section 3.2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
The coupled product is dissolved in dichloromethane.
-
Trifluoroacetic acid is added to the solution to initiate the deprotection.
-
The reaction is stirred until the removal of the trityl groups is complete, as monitored by TLC.
-
The reaction is then quenched and the product is isolated and purified.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of a valganciclovir precursor using the ditrityl protection strategy.[1]
| Step | Reactants | Reagents/Solvents | Yield |
| Ditritylation of Ganciclovir | Ganciclovir, Trityl chloride | DMF, DMAP, Triethylamine | High |
| Coupling with (2S)-azido-3-methylbutyric acid | This compound, (2S)-azido-3-methylbutyric acid | DCC, DMF | 74% |
| Deprotection of Trityl Groups | Coupled product | Trifluoroacetic acid, Dichloromethane | 60% |
Note: The yield for the ditritylation step is qualitatively described as high in the literature. The yields for the coupling and deprotection steps highlight the efficiency and challenges of this synthetic route.
Visualizations
Logical Workflow for Valganciclovir Synthesis via Ditrityl Protection
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N,O-Ditrityl Ganciclovir
Introduction
Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections. Chemical modification of ganciclovir, such as the introduction of protecting groups, is a critical step in the synthesis of its prodrugs, like valganciclovir, which exhibits enhanced bioavailability. This document provides a detailed protocol for the synthesis of N,O-Ditrityl Ganciclovir, a key intermediate where the primary hydroxyl group and the N-amino group of the guanine moiety are protected by trityl groups. This protection strategy allows for selective reactions at other positions of the ganciclovir molecule. The following protocol is intended for researchers, scientists, and drug development professionals.
Reaction Scheme
The synthesis involves the reaction of ganciclovir with trityl chloride in the presence of a base and a catalyst to yield this compound.
Chemical Equation:
Ganciclovir + 2 Trityl Chloride --(Triethylamine, DMAP, DMF)--> this compound
Experimental Protocol
Materials and Reagents
-
Ganciclovir
-
Trityl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
Equipment
-
Reaction flask equipped with a stirrer and temperature control
-
Heating mantle
-
Filtration apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a suitable reaction flask, prepare a suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL).[1]
-
Addition of Trityl Chloride: At 50 °C, add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) to the suspension over a period of 25 minutes.[1]
-
Reaction: Stir the reaction mixture for approximately 9 hours at 50 °C.[1]
-
Work-up:
-
Cool the reaction mixture to 10 °C.[1]
-
Filter the mixture and wash the solid with dimethylformamide (150 mL).[1]
-
Warm the filtrate to 20 °C.[1]
-
Add water in two portions (1350 mL followed by 900 mL) to precipitate the product. Decant the supernatant.[1]
-
Add ethyl acetate (1500 mL) to the resulting gummy solid and stir at room temperature for 12 hours.[1]
-
-
Isolation and Drying:
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Ganciclovir | 61.5 g (0.241 mol) | [1] |
| Trityl Chloride | 178.5 g (0.64 mol) | [1] |
| Triethylamine | 181.3 mL (1.29 mol) | [1] |
| 4-Dimethylaminopyridine | 142.5 mg (0.001 mol) | [1] |
| Solvent | ||
| Dimethylformamide (DMF) | 1140 mL (total) | [1] |
| Reaction Conditions | ||
| Temperature | 50 °C | [1] |
| Reaction Time | ~9 hours | [1] |
| Product | ||
| Yield | 76.0 g (43%) | [1] |
| Appearance | White solid | [1] |
| Characterization Data | ||
| FT-IR (KBr, cm⁻¹) | 3422, 3310, 1681, 1671 | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.38 (d, J=4.4 Hz, 2H), 3.52 (m, 1H), 3.87 (m, 3H), 5.41 (s, 2H), 6.46 (brs, 1H), 7.23-7.86 (m, 30H), 7.79 (s, 1H), 10.60 (s, 1H) | [1] |
| Mass Spec (m/z, DIP) | 740.0 (M⁺ + 1) | [1] |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound Synthesis.
References
Application Notes and Protocols: A Detailed Guide to the N,O-Ditritylation of Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the N,O-ditritylation of ganciclovir, a critical step in the synthesis of various ganciclovir derivatives, including the prodrug valganciclovir. The trityl groups serve as protecting groups for the primary hydroxyl and the N-amino functionalities of ganciclovir, enabling selective reactions at other positions.
Experimental Protocol: N,O-Ditritylation of Ganciclovir
This protocol is adapted from a reported synthesis of valganciclovir hydrochloride.[1]
Objective: To synthesize N,O-bis(triphenylmethyl)ganciclovir (N,O-ditrityl ganciclovir) by reacting ganciclovir with trityl chloride.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Water
Equipment:
-
Reaction flask
-
Stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction flask, prepare a suspension of ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL).[1]
-
Addition of Trityl Chloride: While stirring the suspension at 50 °C, add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) over a period of 25 minutes.[1]
-
Reaction: Maintain the reaction mixture at 50 °C and continue stirring for approximately 9 hours.[1]
-
Work-up:
-
Isolation: The resulting precipitate is the this compound product. Further purification may be performed if necessary, though the cited literature proceeds with the crude material.
Quantitative Data
The following table summarizes the quantitative data for the N,O-ditritylation of ganciclovir as described in the protocol.
| Parameter | Value |
| Ganciclovir | 61.5 g (0.241 mol) |
| Trityl Chloride | 178.5 g (0.64 mol) |
| 4-Dimethylaminopyridine | 142.5 mg (0.001 mol) |
| Triethylamine | 181.3 mL (1.29 mol) |
| Dimethylformamide (Initial) | 570 mL |
| Dimethylformamide (for TrCl solution) | 570 mL |
| Reaction Temperature | 50 °C |
| Reaction Time | 9 hours |
Experimental Workflow
The following diagram illustrates the key steps in the N,O-ditritylation of ganciclovir.
Caption: Workflow for the N,O-ditritylation of ganciclovir.
References
Application Notes and Protocols: Synthesis of Valganciclovir via N,O-Ditrityl Ganciclovir Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Valganciclovir, a prodrug of the antiviral agent Ganciclovir. The described method utilizes the N,O-Ditrityl protected Ganciclovir intermediate, a key strategy to ensure regioselective esterification at the 5'-hydroxyl position.
Introduction
Valganciclovir is the L-valyl ester of Ganciclovir and exhibits significantly improved oral bioavailability. A common synthetic challenge is the selective esterification of the primary hydroxyl group in the presence of the secondary hydroxyl and the amino group on the purine ring. Protection of the reactive functionalities is a widely employed strategy to achieve the desired product with high purity and yield. This protocol focuses on the use of a trityl protecting group for both the N-amino and the O-hydroxyl functions of Ganciclovir, forming the N,O-Ditrityl Ganciclovir intermediate. This intermediate then undergoes esterification with a protected L-valine derivative, followed by deprotection to yield Valganciclovir.
Overall Synthesis Workflow
The synthesis of Valganciclovir from Ganciclovir using the N,O-Ditrityl intermediate can be summarized in three main stages:
-
Protection: N,O-ditritylation of Ganciclovir.
-
Esterification: Coupling of this compound with a protected L-valine derivative.
-
Deprotection: Removal of the trityl and L-valine protecting groups to yield the final product.
Caption: Overall workflow for the synthesis of Valganciclovir.
Experimental Protocols
Step 1: Synthesis of this compound
This step involves the protection of the amino group on the guanine ring and the primary hydroxyl group of Ganciclovir using trityl chloride.
Materials:
-
Ganciclovir
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Trityl chloride
-
Water
-
Ethyl acetate
Procedure: [1]
-
To a reaction flask, add Ganciclovir (200 g), DMF (1600 g), TEA (500 g), and DMAP (1.0 g).
-
Stir the resulting white suspension and heat to approximately 55°C.
-
Prepare a solution of trityl chloride (540 g) in DMF (1600 g).
-
Slowly add the trityl chloride solution to the reaction mixture while maintaining the temperature between 48-55°C.
-
After the addition is complete, continue stirring the reaction mixture at 48-55°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 10°C and stir for 30 minutes.
-
Filter the solid and wash with DMF (400 g).
-
Combine the filtrates and slowly add water (4500 g) with stirring.
-
Continue stirring at room temperature for 2 hours to facilitate precipitation.
-
Filter the resulting solid.
-
Wash the solid sequentially with water (800 g) and ethyl acetate (800 g).
-
Dry the solid to obtain this compound as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 200 g Ganciclovir | [1] |
| Product Yield | 368.9 g | [1] |
| Molar Yield | 63.6% | [1] |
Step 2: Esterification of this compound with N-Boc-L-Valine
This protocol describes the coupling of the protected Ganciclovir intermediate with N-tert-butoxycarbonyl-L-valine (N-Boc-L-Valine). A mixed anhydride method is employed to avoid the use of dicyclohexylcarbodiimide (DCC).
Materials:
-
This compound
-
N-Boc-L-Valine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Pivaloyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
Procedure:
-
Suspend this compound in dichloromethane.
-
In a separate flask, dissolve N-Boc-L-Valine in dichloromethane and cool the solution.
-
Add triethylamine and then pivaloyl chloride to the N-Boc-L-Valine solution to form the mixed anhydride.
-
Add the this compound suspension and a catalytic amount of DMAP to the mixed anhydride solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The organic layer is dried and concentrated.
-
The crude product is purified by precipitation or crystallization from a solvent system such as MTBE/n-hexane.
Quantitative Data Summary for Esterification and Deprotection:
| Step | Intermediate/Product | Protecting Group on Valine | Yield | Reference |
| Esterification | N,O-Ditrityl-O-(N-Boc-L-valyl) Ganciclovir | Boc | - | [1] |
| Deprotection | Valganciclovir Intermediate | Boc | 91.4 - 93.0% | [1] |
| Esterification & Deprotection | Azido-valine ester of Ganciclovir | Azido | 74% (coupling), 60% (deprotection) | [2] |
Step 3: Deprotection to Yield Valganciclovir
This final step involves the removal of the trityl protecting groups to yield the valine ester of Ganciclovir. Subsequent removal of the Boc group (if used) and salt formation would yield Valganciclovir hydrochloride.
Caption: Workflow for the deprotection of the trityl groups.
Materials:
-
N,O-Ditrityl-O-(N-Boc-L-valyl) Ganciclovir
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
Procedure: [1]
-
Dissolve N,O-Ditrityl-O-(N-Boc-L-valyl) Ganciclovir (50 g) in DCM (200 g) in a reaction flask.
-
Stir the solution and cool to 10-15°C.
-
Prepare a solution of TFA (200 g) in DCM (100 g).
-
Slowly add the TFA solution to the reaction mixture while maintaining the temperature at 10-15°C.
-
After the addition is complete, allow the reaction mixture to warm to 15-20°C and incubate.
-
Monitor the progress of the deprotection by TLC.
-
Once the reaction is complete, add the reaction solution to a mixture of MTBE and n-hexane (1:1 weight ratio, 3000 g).
-
Stir the resulting suspension for 30 minutes to induce crystallization.
-
Filter the solid and wash with a 1:1 mixture of MTBE and n-hexane (1500 g).
-
Dry the white solid under vacuum.
This procedure yields the Boc-protected Valganciclovir. Further deprotection of the Boc group under acidic conditions and subsequent salt formation with HCl will yield the final Valganciclovir hydrochloride product.
Concluding Remarks
The use of this compound as an intermediate provides an effective route for the synthesis of Valganciclovir. The protocols outlined above, derived from published literature, offer a detailed guide for researchers in the field. It is crucial to monitor each step by appropriate analytical methods such as TLC or HPLC to ensure reaction completion and purity of intermediates. The provided quantitative data serves as a benchmark for expected yields. As with all chemical syntheses, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions.
References
Application Notes and Protocols: Coupling Reaction of N,O-Ditrityl Ganciclovir with L-valine Derivatives for Valganciclovir Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valganciclovir, the L-valyl ester prodrug of the antiviral agent ganciclovir, exhibits significantly improved oral bioavailability, making it a cornerstone in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] The synthesis of valganciclovir often proceeds through the coupling of a protected ganciclovir intermediate with a suitable L-valine derivative. This document provides detailed protocols for the synthesis of valganciclovir, focusing on the coupling reaction between N,O-Ditrityl Ganciclovir and N-protected L-valine derivatives. The use of protecting groups is crucial to direct the esterification to the desired hydroxyl group and prevent unwanted side reactions.[1][3]
Core Reaction and Strategy
The synthesis involves a multi-step process:
-
Protection of Ganciclovir: The amino and primary hydroxyl groups of ganciclovir are protected, often with trityl groups, to form this compound. This ensures regioselective esterification at the remaining secondary hydroxyl group.[1][2]
-
Coupling Reaction: The protected ganciclovir is then coupled with an N-protected L-valine derivative, such as N-benzyloxycarbonyl-L-valine (Cbz-L-valine), using a coupling agent like dicyclohexylcarbodiimide (DCC).[1][4]
-
Deprotection: Finally, all protecting groups (trityl and Cbz) are removed to yield valganciclovir, which is often isolated as a hydrochloride salt to improve stability and solubility.[1][5]
Data Presentation
| Step | Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Protection | Ganciclovir | Trityl Chloride | DMAP, Triethylamine | DMF | 50 | 9 | - | - | [1] |
| Coupling (Example with Azido-Valine Derivative) | This compound | (2S)-azido-3-methylbutyric acid | DCC | DMF | 25-30 | - | 74 | - | [1] |
| Coupling (General protocol with CBZ-L-Valine) | Ganciclovir | CBZ-L-Valine | DCC, DMAP | DMSO | 20-25 | 1 | - | - | [4] |
| Deprotection of Trityl Groups | Coupled Product | Trifluoroacetic Acid | - | DCM | 15 | 3 | 60 | - | [1] |
| Final Hydrogenolysis (Deprotection of Cbz and Azide Reduction) | Deprotected Intermediate | H2, HCl | 10% Pd/C | Methanol | - | 2 | 70.6 | - | [1] |
Note: The table summarizes data from different synthetic routes for valganciclovir, highlighting typical conditions and yields. Direct yield for the coupling of this compound with a standard L-valine derivative was not available in a single source but is expected to be comparable to the azido-valine derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published procedure for the protection of ganciclovir.[1]
Materials:
-
Ganciclovir (61.5 g, 0.241 mol)
-
Trityl chloride (178.5 g, 0.64 mol)
-
4-Dimethylaminopyridine (DMAP) (142.5 mg, 0.001 mol)
-
Triethylamine (181.3 mL, 1.29 mol)
-
Dimethylformamide (DMF) (1140 mL)
-
Water
Procedure:
-
Suspend ganciclovir, DMAP, and triethylamine in 570 mL of DMF in a suitable reaction vessel.
-
Prepare a solution of trityl chloride in 570 mL of DMF.
-
At 50°C, add the trityl chloride solution to the ganciclovir suspension over 25 minutes.
-
Stir the reaction mixture for approximately 9 hours at 50°C.
-
Cool the reaction mixture to 10°C.
-
Filter the mixture and wash the solid with 150 mL of DMF.
-
Warm the filtrate to 20°C and add water in two portions (1350 mL and 900 mL), decanting the solvent after each addition to isolate the precipitated product.
Protocol 2: Coupling of this compound with a Protected L-Valine Derivative
This is a generalized protocol based on common coupling methods.[1][4] The example uses N-benzyloxycarbonyl-L-valine (Cbz-L-valine).
Materials:
-
This compound
-
N-benzyloxycarbonyl-L-valine (Cbz-L-valine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve this compound and Cbz-L-valine in anhydrous DMF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath (0-5°C).
-
Slowly add a solution of DCC in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the coupled product can be taken forward to the deprotection step, or the product can be isolated by precipitation with water and further purification if necessary.
Protocol 3: Deprotection to Yield Valganciclovir Hydrochloride
This protocol involves a two-step deprotection process: acidic removal of trityl groups followed by hydrogenolysis to remove the Cbz group.[1]
Materials:
-
Crude product from Protocol 2
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methyl t-butyl ether (MTBE)
-
n-Hexane
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Aqueous Hydrochloric acid (HCl)
Procedure:
Step A: Detritylation
-
Dissolve the crude coupled product in DCM.
-
Cool the solution to 15°C.
-
Slowly add a solution of TFA in DCM over 10 minutes.
-
Stir the reaction for 3 hours at 15°C.
-
Add MTBE and n-hexane to precipitate the product.
-
Stir for 20 minutes, then decant the solvent.
-
Redissolve the residue in DCM and proceed to the next step or isolate for purification.
Step B: Hydrogenolysis
-
Dissolve the detritylated product in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Add one equivalent of aqueous HCl.
-
Subject the mixture to hydrogenation (e.g., in an autoclave at 4 kg/cm ² pressure) for about 2 hours.
-
After the reaction is complete, filter the mixture through Celite® to remove the catalyst and wash the filter cake with methanol.
-
Remove the solvent from the filtrate under vacuum.
-
Recrystallize the residue from a suitable solvent system (e.g., water:isopropanol) to obtain pure valganciclovir hydrochloride.
Visualizations
Caption: Experimental workflow for the synthesis of Valganciclovir HCl.
Caption: Chemical reaction pathway for Valganciclovir synthesis.
References
Application Notes and Protocols for the Deprotection of N,O-Ditrityl Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of N,O-Ditrityl Ganciclovir, a key intermediate in the synthesis of various ganciclovir derivatives, including the prodrug valganciclovir. The following sections outline the chemical workflows, experimental procedures, and comparative data for different deprotection strategies.
Introduction
Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Chemical modification of ganciclovir is a common strategy to improve its bioavailability and pharmacokinetic profile. The synthesis of these derivatives often involves the use of protecting groups to selectively modify specific functional groups. The trityl group is a bulky and acid-labile protecting group commonly used for the hydroxyl and amino moieties of ganciclovir. The removal of these trityl groups is a critical step in the final stages of synthesis. This document details the deprotection of this compound to yield ganciclovir derivatives.
Experimental Workflow: From Protection to Deprotection
The overall synthetic strategy involves the initial protection of ganciclovir's primary hydroxyl and exocyclic amino groups with trityl chloride, followed by derivatization of the remaining secondary hydroxyl group, and concluding with the removal of the trityl protecting groups.
Caption: General workflow for the synthesis of ganciclovir derivatives.
Deprotection Protocols
The selection of the deprotection method depends on the stability of the desired ganciclovir derivative to acidic conditions. Below are detailed protocols for the acidic deprotection of this compound derivatives.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a common and effective way to remove trityl groups, although yields may vary depending on the specific substrate.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methyl t-butyl ether (MTBE)
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Prepare a solution of trifluoroacetic acid (TFA) (52 eq) in dichloromethane (DCM).
-
Cool the solution of the protected ganciclovir derivative to 15°C.
-
Add the TFA solution dropwise to the stirred reaction mixture over a period of 10 minutes.
-
Stir the reaction mixture at 15°C for 3 hours.
-
Upon completion of the reaction (monitored by TLC), add methyl t-butyl ether (MTBE) and n-hexane to the reaction mixture and stir for an additional 20 minutes to precipitate the product.
-
Decant the solvent.
-
Add fresh dichloromethane (DCM) to the resulting residue and stir.
-
Isolate the product by filtration and wash with an appropriate solvent.
-
Dry the product under vacuum.
Quantitative Data: In a reported synthesis of a valganciclovir precursor, this method yielded the deprotected product in 60% after purification.[1]
Comparative Data for Deprotection Methods
The following table summarizes the available data for the deprotection of this compound derivatives. Currently, specific quantitative data for alternative methods applied directly to this substrate are limited in the literature. The information provided for formic and acetic acid is based on their general use for deprotecting tritylated nucleosides and may require optimization for this specific application.
| Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Notes |
| Trifluoroacetic Acid | TFA, DCM, 15°C | 3 hours | 60 | A standard but potentially harsh method; yield can be moderate.[1] |
| Formic Acid | 97+% Formic Acid, Room Temp. | ~3 minutes | N/A | A milder alternative to TFA; reaction is typically rapid. Specific yield for this compound is not reported. |
| Acetic Acid | 80% Acetic Acid, Room Temp. | 2 - 48 hours | N/A | A much milder acid, often requiring longer reaction times. Yield is highly substrate-dependent. |
N/A: Not available in the reviewed literature for this specific substrate.
Mechanism of Action of Ganciclovir
To understand the biological significance of the synthesized ganciclovir derivatives, it is crucial to comprehend the mechanism of action of the parent drug. Ganciclovir is a prodrug that requires phosphorylation to become active. This activation is preferentially carried out in virus-infected cells.
Caption: Mechanism of action of Ganciclovir.
Conclusion
The deprotection of this compound is a pivotal step in the synthesis of its derivatives. While trifluoroacetic acid is a commonly employed reagent, the moderate yield suggests that further optimization or exploration of alternative, milder deprotection methods could be beneficial for improving the overall efficiency of the synthetic route. The choice of deprotection strategy should be carefully considered based on the specific derivative being synthesized and its acid lability.
References
Application Notes and Protocols for Monitoring N,O-Ditrityl Ganciclovir Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV), often requires chemical modification to enhance its bioavailability. A common strategy in the synthesis of Ganciclovir prodrugs, such as Valganciclovir, involves the use of protecting groups to selectively modify specific functional moieties. The trityl group is a widely employed protecting group for primary hydroxyl and amino functionalities. The synthesis of N,O-Ditrityl Ganciclovir is a key intermediate step in these synthetic routes. Accurate and reliable analytical methods are crucial for monitoring the progress of the reaction, ensuring the desired product is obtained with high purity and yield.
These application notes provide detailed protocols for the synthesis of this compound and the analytical methods, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), to monitor the reaction progress.
Synthesis of this compound
The synthesis of this compound involves the protection of the primary hydroxyl and the amino group of Ganciclovir using trityl chloride.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-propan-1-ol
This protocol is adapted from a literature procedure for the synthesis of N,O-ditrityl protected Ganciclovir[1].
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Water
-
Methanol
Procedure:
-
To a suspension of Ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL), add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) at 50 °C over 25 minutes.
-
Stir the reaction mixture for approximately 9 hours at the same temperature.
-
Monitor the reaction progress using TLC (see protocol below).
-
Upon completion, cool the reaction mixture to 10 °C.
-
Filter the mixture and wash the solid with dimethylformamide (150 mL).
-
Warm the filtrate to 20 °C and add water in two portions (1350 mL and 900 mL), decanting the supernatant after each addition to precipitate the product.
-
The resulting crude product can be further purified if necessary.
Analytical Methods for Monitoring the Synthesis
Effective monitoring of the reaction is essential to determine the endpoint and to ensure the formation of the desired product while minimizing the formation of impurities, such as the mono-tritylated intermediate.
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitative monitoring of the reaction progress. It allows for the visualization of the consumption of the starting material (Ganciclovir) and the formation of the product (this compound) and any intermediates.
Experimental Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A mixture of dichloromethane and methanol (9:1, v/v) is a common system for separating Ganciclovir and its less polar derivatives[2]. The polarity can be adjusted based on the observed separation. For tritylated compounds, a less polar system such as ethyl acetate:hexane may also be effective.
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., methanol or DMF), and spot it on the TLC plate alongside spots of the starting Ganciclovir and, if available, a standard of the final product.
-
Visualization: Visualize the spots under UV light (254 nm). Additionally, staining with a phosphomolybdic acid solution can be used for visualization[2].
Data Presentation:
The progress of the reaction can be qualitatively assessed by observing the disappearance of the Ganciclovir spot and the appearance of a new, less polar spot corresponding to the this compound. The presence of an intermediate spot would indicate the formation of mono-tritylated Ganciclovir.
| Compound | Expected Rf Value |
| Ganciclovir | Low |
| Mono-trityl Ganciclovir | Intermediate |
| This compound | High |
Table 1: Expected relative Rf values for reactants, intermediates, and products on a normal-phase TLC plate.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of the percentage conversion of the starting material and the formation of the product and by-products. A reverse-phase HPLC method is typically employed for the analysis of Ganciclovir and its derivatives.
Experimental Protocol: HPLC Monitoring
-
Column: A Hypersil ODS2 column (4.6 mm x 250 mm, 5 μm) or a similar C18 column is suitable[1].
-
Mobile Phase: A common mobile phase for Ganciclovir analysis is a mixture of a phosphate buffer and methanol. For instance, 0.02 M potassium dihydrogen phosphate buffer (pH 6.0)-methanol (92:8, v/v) can be used[1]. Given the increased lipophilicity of the tritylated derivatives, a gradient elution with an increasing proportion of an organic modifier like acetonitrile may be necessary to elute all components in a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm[1].
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it to an appropriate concentration with the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
The retention times of the different species in the reaction mixture will vary based on their polarity. Ganciclovir, being the most polar, will have the shortest retention time, while the highly non-polar this compound will have the longest retention time.
| Compound | Expected Retention Time (min) |
| Ganciclovir | Early eluting |
| Mono-trityl Ganciclovir | Intermediate elution |
| This compound | Late eluting |
Table 2: Expected relative retention times for reactants, intermediates, and products in a reverse-phase HPLC system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the product and any intermediates by providing accurate molecular weight information. It can be coupled with HPLC (LC-MS) for online separation and identification.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Ganciclovir and its derivatives.
-
Sample Preparation: Prepare a dilute solution of the reaction mixture or the purified product in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Analysis: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS.
Data Presentation:
The expected mass-to-charge ratios (m/z) for the protonated molecules are key for identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | 256.10 |
| This compound | C₄₇H₄₁N₅O₄ | 739.86 | 740.32 |
Table 3: Expected molecular weights and m/z values for Ganciclovir and this compound.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for monitoring the synthesis of this compound.
Figure 2: Workflow for monitoring this compound synthesis.
Conclusion
The successful synthesis of this compound as a key intermediate for further derivatization relies on careful monitoring of the reaction progress. The combination of TLC for rapid qualitative checks, HPLC for quantitative analysis, and Mass Spectrometry for structural confirmation provides a robust analytical workflow. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development to effectively monitor this important synthetic transformation.
References
Application Notes and Protocols for the Purification of N,O-Ditrityl Ganciclovir by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Ditrityl Ganciclovir is a key protected intermediate in the synthesis of Valganciclovir, a prodrug of the antiviral agent Ganciclovir. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of protected nucleosides, offering effective removal of impurities such as mono-tritylated Ganciclovir, unreacted starting materials, and other reaction byproducts. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
The purification of this compound by column chromatography relies on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent. The mobile phase, a less polar solvent mixture, is passed through the column. Compounds in the crude mixture are separated based on their differential affinities for the stationary and mobile phases. This compound, being less polar than mono-tritylated or unprotected Ganciclovir due to the bulky, nonpolar trityl groups, will have a weaker interaction with the polar silica gel and will elute faster with a moderately polar mobile phase. More polar impurities will be retained on the column for a longer duration, thus achieving separation.
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography with silica gel.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
UV lamp for TLC visualization
Procedure:
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution to create a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This is the dry loading method.
-
-
Column Packing:
-
Select a glass column of appropriate size based on the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 80:20 v/v).
-
Pour the slurry into the column carefully, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Ensure the solvent level does not drop below the top of the sand layer.
-
-
Sample Loading:
-
Carefully add the prepared dry-loaded sample onto the top of the silica gel bed.
-
Gently tap the column to create a flat, even layer of the sample.
-
Add a thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin the elution with the initial mobile phase (e.g., Hexane:Ethyl Acetate 80:20 v/v).
-
A gradient elution is recommended for optimal separation. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate, followed by the addition of a small percentage of Methanol if necessary). A suggested gradient could be:
-
Hexane:EtOAc (80:20) - 2 column volumes
-
Hexane:EtOAc (60:40) - 4 column volumes
-
Hexane:EtOAc (40:60) - 4 column volumes
-
DCM:MeOH (98:2) - until the desired product has eluted.
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1 v/v).
-
Visualize the spots under a UV lamp (254 nm). This compound is UV active.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product by HPLC and/or NMR spectroscopy.
-
Data Presentation
The following table summarizes typical data obtained from the purification of this compound.
| Parameter | Value |
| Starting Material | Crude this compound |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate, followed by Dichloromethane:Methanol |
| Initial Purity (by HPLC) | ~70-80% |
| Final Purity (by HPLC) | >98% |
| Typical Yield | 70-85% |
| Retention Factor (Rf) on TLC | ~0.5 (in Hexane:EtOAc 1:1) |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway of Ganciclovir Action (for context)
While this document focuses on the purification of a protected intermediate, it is valuable for the target audience to understand the mechanism of action of the final drug, Ganciclovir.
Caption: Mechanism of action of Ganciclovir.
Conclusion
The described column chromatography protocol provides a reliable method for obtaining high-purity this compound, a critical step in the synthesis of Valganciclovir. The purity of this intermediate directly impacts the quality and yield of the final drug product. Adherence to this detailed protocol will enable researchers and drug development professionals to consistently produce high-quality material for further synthetic transformations.
Application Notes and Protocols: The Role of N,O-Ditrityl Ganciclovir in Antiviral Prodrug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,O-Ditrityl Ganciclovir as a crucial intermediate in the synthesis of ganciclovir prodrugs, particularly valganciclovir. While not a prodrug itself, its strategic use is pivotal in achieving efficient synthesis of antivirals with enhanced bioavailability. This document offers detailed synthetic protocols, comparative data on ganciclovir prodrugs, and visualizations of the synthetic pathway and mechanism of action.
Introduction
Ganciclovir (GCV) is a potent antiviral agent effective against human cytomegalovirus (HCMV) infections, especially in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability (approximately 5%).[1][2] To overcome this limitation, various prodrug strategies have been developed, with valganciclovir, the L-valyl ester of ganciclovir, being a successful example that significantly improves oral bioavailability.[3] The synthesis of such prodrugs often requires the use of protecting groups to ensure regioselectivity and high yields. This compound serves as a key protected intermediate in these synthetic routes. The trityl groups protect the primary hydroxyl and the exocyclic amino functions of ganciclovir, allowing for selective esterification at the desired position.
Data Presentation: Physicochemical Properties and Synthesis Yields of Ganciclovir and its Prodrugs
The following table summarizes key physicochemical properties and reported synthesis yields for ganciclovir and a selection of its prodrugs and intermediates. This comparative data is essential for researchers designing and evaluating new ganciclovir prodrug candidates.
| Compound | Molecular Weight ( g/mol ) | Solubility | LogP | Melting Point (°C) | Synthesis Yield (%) | Reference |
| Ganciclovir | 255.23 | Insoluble in water and ethanol | -2.5 | 250 (decomposes) | - | [4][5] |
| This compound | 739.88 | Not reported | Not reported | Not reported | Not reported | - |
| Valganciclovir | 354.36 | Not reported | Not reported | Not reported | 70.6 (final step) | [6] |
| Monoacetyl Ganciclovir | 297.27 | Not reported | Not reported | 133.6-134.5 | 75.2 | [7] |
| Di-(O-acyl)-GCV (C5) | Not reported | Not reported | Not reported | Lower than GCV | High | [8] |
| Mono-(O-acyl)-GCV (C10) | Not reported | Not reported | Not reported | Lower than GCV | Higher than C5 and C13 mono-esters | [8] |
| Di-(O-acyl)-GCV (C13) | Not reported | Not reported | Not reported | Lower than mono-acyl derivatives | Low | [8] |
| Glu-GCV diester | Not reported | More soluble than GCV | Not reported | Not reported | Not reported | [9] |
| Phe-GCV monoester | Not reported | More soluble than GCV | Not reported | Not reported | Not reported | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from ganciclovir, a critical step for subsequent prodrug synthesis.
Materials:
-
Ganciclovir
-
Trityl chloride
-
Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Water
Procedure: [6]
-
Suspend ganciclovir (61.5 g, 0.241 mol), 4-dimethylaminopyridine (142.5 mg, 0.001 mol), and triethylamine (181.3 mL, 1.29 mol) in dimethylformamide (570 mL).
-
Heat the suspension to 50 °C.
-
Add a solution of trityl chloride (178.5 g, 0.64 mol) in dimethylformamide (570 mL) to the suspension over 25 minutes at 50 °C.
-
Stir the reaction mixture for approximately 9 hours at the same temperature.
-
Cool the reaction mixture to 10 °C.
-
Filter the mixture and wash the solid with dimethylformamide (150 mL).
-
Warm the filtrate to 20 °C.
-
Add water in two portions (1350 mL and 900 mL) and decant to isolate the product.
Protocol 2: Synthesis of Valganciclovir Hydrochloride from this compound Intermediate
This protocol outlines the subsequent steps to synthesize valganciclovir hydrochloride, demonstrating the utility of the N,O-Ditrityl protected intermediate. A masked L-valine equivalent, (2S)-azido-3-methylbutyric acid, is used in this example.
Materials:
-
This compound
-
(2S)-azido-3-methylbutyric acid
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
33% Aqueous hydrochloric acid
-
Isopropyl alcohol
-
Water
Procedure: This protocol is a multi-step synthesis and should be performed by trained personnel in a suitable laboratory setting.
-
Coupling Reaction: A dicyclohexylcarbodiimide (DCC) mediated coupling reaction of this compound with (2S)-azido-3-methylbutyric acid in DMF is performed to yield the coupled product.
-
Detritylation: The trityl groups are removed from the coupled product using trifluoroacetic acid in dichloromethane to yield the deprotected monoester derivative.
-
Reduction and Salt Formation: [6] a. To a stirred solution of the monoester derivative (5g, 0.013 mol) in methanol (100 mL), add 10% Pd/C (1 g) followed by 33% aqueous hydrochloric acid (1.6 mL, 0.014 mol). b. Hydrogenate the resulting suspension in an autoclave at 4 kg/cm ² pressure for about 2 hours. c. Filter the reaction mixture through celite® and wash with methanol (25 mL). d. Remove the solvent under vacuum. e. Recrystallize the residue from a water:isopropanol (1:10) mixture to provide valganciclovir hydrochloride as a white solid.
Protocol 3: General In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol provides a general method for evaluating the in vitro antiviral activity of ganciclovir prodrugs against viruses like HCMV.
Materials:
-
Confluent monolayers of a suitable cell line (e.g., human foreskin fibroblasts) in 24-well plates
-
Virus stock (e.g., HCMV)
-
Test compounds (ganciclovir and its prodrugs) at various concentrations
-
Culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 24-well plates with host cells and allow them to grow to confluency.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37 °C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the different concentrations of the test compounds or control (medium alone) to the wells.
-
Incubate the plates at 37 °C in a CO₂ incubator.
-
After a suitable incubation period (e.g., 7-10 days for HCMV), remove the medium and fix the cells with methanol.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) of the test compounds, which is the concentration that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis method of high-purity monoacetyl ganciclovir - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: N,O-Ditrityl Ganciclovir Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N,O-Ditrityl Ganciclovir.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction fails to proceed or proceeds very slowly (checked by TLC) | 1. Inactive Trityl Chloride: Trityl chloride is moisture-sensitive and can hydrolyze to triphenylcarbinol, which is unreactive.[1] | 1. Use fresh, high-purity trityl chloride. Store it under anhydrous conditions. Consider testing the activity of the trityl chloride with a simple alcohol if its quality is in doubt. |
| 2. Insufficient Base: Triethylamine (TEA) is crucial for scavenging the HCl produced during the reaction. Inadequate amounts can stall the reaction. | 2. Ensure the correct stoichiometry of TEA is used. Use freshly distilled TEA to remove any water content. | |
| 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 3. Increase the reaction temperature to the recommended 45-55°C range. | |
| Formation of multiple spots on TLC, indicating side products | 1. Mono-tritylated Ganciclovir: Incomplete reaction can lead to the formation of mono-tritylated intermediates. | 1. Increase the reaction time or the amount of trityl chloride. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 2. Over-tritylation: While less common for the hydroxyl groups, side reactions on the guanine moiety are possible under harsh conditions. | 2. Adhere to the recommended reaction temperature and time. Avoid excessive heating. | |
| 3. Hydrolysis of Trityl Chloride: Presence of moisture leads to the formation of triphenylcarbinol, which will appear as a separate spot on TLC. | 3. Use anhydrous solvents (DMF) and reagents. Dry all glassware thoroughly before use. | |
| Low isolated yield after work-up | 1. Product Precipitation Issues: The product is precipitated by the addition of water. The rate and method of addition can affect the particle size and filtration efficiency. | 1. Add water slowly to the reaction mixture with vigorous stirring to ensure uniform precipitation. Cooling the mixture can also improve precipitation. |
| 2. Product Loss During Washing: The precipitated product is washed to remove impurities. Excessive washing or use of a solvent in which the product has some solubility can lead to yield loss. | 2. Use the recommended washing solvents (water and ethyl acetate). Minimize the volume of solvent used for washing. | |
| 3. Incomplete Extraction of Product: If an extraction is performed, the product may not be fully transferred to the organic phase. | 3. Perform multiple extractions with the appropriate solvent to ensure complete recovery of the product. | |
| Product is an oil or sticky solid instead of a filterable solid | 1. Presence of Impurities: Impurities can interfere with the crystallization or precipitation of the product. | 1. Ensure the reaction has gone to completion. Purify the crude product using column chromatography if necessary. |
| 2. Residual Solvent: Residual DMF can make the product oily. | 2. Ensure the product is thoroughly dried under vacuum after filtration and washing. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: A reported yield for the synthesis of N,O-bis-trityl ganciclovir is approximately 63.6%.[2] However, yields can vary depending on the specific conditions and scale of the reaction.
Q2: Why is 4-Dimethylaminopyridine (DMAP) used in the reaction?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt, which then readily reacts with the hydroxyl groups of ganciclovir.[3][4]
Q3: Can I use a different solvent instead of Dimethylformamide (DMF)?
A3: DMF is the recommended solvent due to its ability to dissolve the reactants and its high boiling point, which allows for heating the reaction. Using other solvents may require re-optimization of the reaction conditions.
Q4: My trityl chloride has turned yellow. Can I still use it?
A4: Discoloration of trityl chloride may indicate decomposition, likely due to moisture. It is recommended to use fresh, white, crystalline trityl chloride for the best results.
Q5: How can I confirm the formation of this compound?
A5: The formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry after isolation and purification.
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported procedure with a yield of 63.6%.[2]
Materials:
-
Ganciclovir
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA), freshly distilled
-
4-Dimethylaminopyridine (DMAP)
-
Trityl chloride
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction flask, add Ganciclovir (1 equivalent), DMF (8-10 times the weight of Ganciclovir), TEA (1.5-2.5 times the weight of Ganciclovir), and DMAP (0.5-1% of the weight of Ganciclovir).
-
Stir the mixture to form a white suspension.
-
Heat the suspension to approximately 50-55°C.
-
In a separate flask, dissolve Trityl chloride (2.7-3.0 equivalents) in DMF (8-10 times the weight of Ganciclovir).
-
Slowly add the trityl chloride solution to the heated Ganciclovir suspension while maintaining the temperature between 48-55°C.
-
After the addition is complete, continue stirring the reaction mixture at 48-55°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 10°C and stir for 30 minutes.
-
Filter the mixture and wash the solid with a small amount of DMF.
-
Combine the filtrates and slowly add water (approximately 2.5 times the total volume of DMF) with stirring.
-
Continue stirring at room temperature for 2 hours to allow for complete precipitation of the product.
-
Filter the precipitate and wash successively with water and ethyl acetate.
-
Dry the resulting solid under vacuum to obtain this compound as an off-white solid.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Ditritylation of Ganciclovir
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the ditritylation of ganciclovir.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of ditritylating ganciclovir?
A1: Ditritylation is a crucial protection step in the synthesis of ganciclovir prodrugs, such as valganciclovir. By protecting the two primary hydroxyl groups of ganciclovir with bulky trityl groups, subsequent reactions can be selectively directed to the secondary hydroxyl group or the amino group of the guanine base. This strategy is essential for achieving the desired regioselectivity in multi-step syntheses.[1]
Q2: Which tritylating agent is typically used for this reaction?
A2: Trityl chloride (TrCl) or its more reactive derivative, 4,4'-dimethoxytrityl chloride (DMTr-Cl), are commonly used for the protection of primary hydroxyl groups. The choice of agent can influence reaction kinetics and the stability of the resulting protected compound.
Q3: What are the expected main products and potential side products in this reaction?
A3: The desired product is the di-O-tritylated ganciclovir. However, several side products can form, including mono-O-tritylated ganciclovir and N-tritylated ganciclovir. The formation of these byproducts is a common challenge that needs to be carefully managed through optimization of reaction conditions.
Q4: How can the progress of the ditritylation reaction be monitored?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. By comparing the reaction mixture to the starting material (ganciclovir), it is possible to observe the formation of the less polar tritylated products, which will have higher Rf values. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Significant amount of starting material or mono-tritylated product remains) | 1. Insufficient amount of tritylating agent. 2. Inadequate reaction time or temperature. 3. Presence of moisture in the reaction. 4. Steric hindrance from the first trityl group slowing down the second addition.[3] | 1. Increase the molar equivalents of trityl chloride (e.g., from 2.2 to 2.5 equivalents). 2. Extend the reaction time and/or moderately increase the temperature (e.g., from 50°C to 60°C), while monitoring for side product formation.[4] 3. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. 4. Consider using a more reactive tritylating agent like DMTr-Cl. |
| Formation of N-tritylated byproduct | 1. The exocyclic amino group or N7 of the guanine ring can compete with the hydroxyl groups for the tritylating agent, especially under strongly basic conditions or at elevated temperatures.[5] | 1. Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting N-tritylation. 2. Maintain a moderate reaction temperature (e.g., around 50°C).[4] 3. Carefully control the stoichiometry of the tritylating agent. |
| Low Yield of Desired Product | 1. Suboptimal reaction conditions leading to a mixture of products. 2. Degradation of the product during workup or purification. 3. Depurination (cleavage of the guanine base) under acidic conditions. | 1. Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. 2. Use a mild workup procedure. Avoid strongly acidic or basic conditions. Purification is typically achieved by column chromatography on silica gel.[2] 3. Ensure the reaction and workup conditions remain basic or neutral to prevent depurination. |
| Difficulty in Purifying the Ditritylated Product | 1. Similar polarities of the desired di-tritylated product and the mono-tritylated byproduct. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a less polar to a more polar solvent system can be effective. 2. If separation is challenging, consider proceeding with the mixture to the next step and purifying the subsequent product. |
Experimental Protocols
Detailed Protocol for the Ditritylation of Ganciclovir
This protocol is based on the synthesis of N,O-ditrityl protected ganciclovir as an intermediate in the synthesis of valganciclovir.[4]
Materials:
-
Ganciclovir
-
Trityl chloride (TrCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a suspension of ganciclovir (e.g., 61.5 g, 0.241 mol) in anhydrous DMF (570 mL), add 4-dimethylaminopyridine (DMAP) (e.g., 142.5 mg, 0.001 mol) and triethylamine (TEA) (e.g., 181.3 mL, 1.29 mol).
-
Stir the suspension at room temperature.
-
In a separate flask, dissolve trityl chloride (e.g., 178.5 g, 0.64 mol) in anhydrous DMF (570 mL).
-
Add the trityl chloride solution to the ganciclovir suspension dropwise over approximately 25 minutes at 50°C.
-
Stir the reaction mixture at 50°C for about 9 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 10°C.
-
Filter the reaction mixture and wash the solid with DMF (150 mL).
-
Warm the filtrate to 20°C and add water in two portions (1350 mL and 900 mL), decanting the aqueous layer each time.
-
Add ethyl acetate (1500 mL) to the resulting gummy solid and stir at room temperature for 12 hours.
-
Filter the separated solid, wash with ethyl acetate (100 mL), and dry at 54°C to afford the N,O-ditrityl protected ganciclovir.
-
The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Reaction Pathway for Ditritylation of Ganciclovir
Caption: Reaction scheme for the ditritylation of ganciclovir.
Troubleshooting Workflow for Incomplete Ditritylation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 3. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. acgpubs.org [acgpubs.org]
Formation of N-7 isomer impurity in ganciclovir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ganciclovir, with a specific focus on the formation and control of the N-7 isomer impurity.
Frequently Asked Questions (FAQs)
Q1: What is the N-7 isomer impurity in ganciclovir synthesis?
A1: The N-7 isomer is a structural isomer of ganciclovir, an antiviral drug. During the synthesis of ganciclovir, the alkylation of a guanine derivative can occur at two primary positions of the purine ring: N-9 and N-7. The desired product, ganciclovir, is the N-9 substituted guanine. However, the reaction can also lead to the formation of the undesired N-7 substituted isomer, which is considered a process-related impurity.[1][2]
Q2: Why is the formation of the N-7 isomer a concern?
A2: The formation of the N-7 isomer is a significant concern for several reasons. Firstly, it reduces the overall yield of the desired N-9 isomer (ganciclovir). Secondly, the N-7 isomer is often difficult and costly to separate from the final product due to their similar physical and chemical properties.[1][2] This makes achieving the high purity required for pharmaceutical applications a challenge.
Q3: What are the key factors that influence the ratio of N-7 to N-9 isomer formation?
A3: The ratio of N-7 to N-9 isomer formation is influenced by several reaction parameters. The alkylation of guanine derivatives is a thermodynamically controlled reaction, where the N-9 isomer is the more stable and major product.[2] Key factors that can be optimized to favor the formation of the N-9 isomer include the choice of solvent, reaction temperature, and the type of catalyst used.[1] Some modern synthetic methods, such as a one-pot regioselective synthesis, have been developed to significantly minimize the formation of the N-7 isomer.[1]
Q4: Is it possible to completely avoid the formation of the N-7 isomer?
A4: While it is challenging to completely eliminate the formation of the N-7 isomer in traditional synthesis routes, certain advanced methods can achieve very high regioselectivity. For instance, a one-pot synthesis using acidic Amberlite IR-120 as a catalyst has been reported to yield ganciclovir (N-9 isomer) with a purity of over 99%, and the N-7 isomer was present at a level of only 0.18%.[1]
Q5: What strategies can be employed to control the level of N-7 isomer impurity in the final product?
A5: Several strategies can be used to control the N-7 isomer impurity. These include:
-
Optimizing Reaction Conditions: Fine-tuning parameters like temperature, solvent, and catalyst to favor N-9 alkylation.[1]
-
Regioselective Synthesis: Employing synthetic routes specifically designed to maximize the formation of the N-9 isomer.[1]
-
Selective Crystallization: Developing specific crystallization procedures to separate the N-7 isomer from the desired N-9 product.[3][4]
-
Recycling of the N-7 Isomer: Some processes involve separating the N-7 isomer and recycling it back into the reaction mixture. This can enhance the formation of the N-9 isomer in subsequent batches.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of N-7 isomer detected in the crude product. | Suboptimal reaction conditions. | Review and optimize reaction parameters such as temperature, solvent, and catalyst. Consider using a more regioselective synthesis method.[1] |
| Inefficient catalyst. | Evaluate the activity and loading of the catalyst. Consider switching to a more effective catalyst like acidic Amberlite IR-120 for higher regioselectivity.[1] | |
| Difficulty in separating the N-7 isomer from ganciclovir. | Inadequate purification method. | Traditional column chromatography can be tedious. Explore selective crystallization techniques by carefully selecting solvents and controlling the cooling process.[3][4] |
| Co-precipitation of isomers. | Optimize the crystallization solvent system and temperature profile to enhance the differential solubility of the N-7 and N-9 isomers. | |
| Low overall yield of ganciclovir. | Significant formation of the N-7 isomer. | Implement strategies to minimize N-7 isomer formation as mentioned above. Consider a process that allows for the recycling of the separated N-7 isomer to improve the overall yield of the N-9 isomer.[2][5] |
| Product loss during purification. | Refine the purification protocol to minimize the loss of the desired N-9 isomer. | |
| Inaccurate quantification of the N-7 isomer impurity. | Non-specific analytical method. | Utilize a validated, high-resolution analytical method such as HPLC or LC-MS/MS to ensure accurate separation and quantification of the N-7 and N-9 isomers.[6][7] |
| Co-elution of impurities. | Optimize the chromatographic conditions (e.g., mobile phase composition, column chemistry) to achieve baseline separation of all related substances. |
Data Presentation
Table 1: Impact of Catalyst on N-9/N-7 Isomer Ratio in a One-Pot Ganciclovir Synthesis
| Catalyst | Catalyst Concentration (mmol) | Reaction Time (h) | Ganciclovir (N-9 Isomer) Yield (%) | N-9:N-7 Isomer Ratio | Reference |
| None | 0 | 24 | 7 | - | [1] |
| Acidic Amberlite IR-120 | 0.80 | 2 | 95 | 99 : 0.18 | [1] |
Table 2: Effect of Solvent on Ganciclovir (N-9 Isomer) Yield
| Entry | Solvent | Ganciclovir Yield (%) | Reference |
| 1 | Water | 8 | [1] |
| 2 | Methanol | 85 | [1] |
| 3 | Acetonitrile | 70 | [1] |
| 4 | Toluene | 65 | [1] |
| 5 | Ethanol | 95 | [1] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Ganciclovir and Related Substances
This protocol is adapted from a method for the determination of ganciclovir and its related substances.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Hypersil ODS2 (4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) and methanol in a ratio of 92:8 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Column Temperature: 40°C.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the elution of the compounds at 254 nm.
-
Identify and quantify the N-7 isomer and other impurities based on their retention times and peak areas relative to a ganciclovir reference standard.
-
Protocol 2: LC-MS/MS Method for Sensitive Quantification of Ganciclovir
This protocol is based on a method for the analysis of ganciclovir in biological matrices, which can be adapted for purity analysis.[8][9]
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: Agilent XDB-Phenyl (75 mm x 4.6 µm).[9]
-
Mobile Phase:
-
Flow Rate: 0.60 mL/min.[9]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[8]
-
Mass Spectrometry Parameters: Optimized for the specific mass transitions of ganciclovir and the N-7 isomer.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the appropriate concentration range for the instrument.
-
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the sample.
-
Perform the chromatographic separation using the specified gradient.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizations
Caption: Synthetic pathway of ganciclovir showing the formation of N-9 and N-7 isomers.
Caption: Troubleshooting workflow for managing high levels of N-7 isomer impurity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 3. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103467469A - Separation method of triacetyl ganciclovir isomer - Google Patents [patents.google.com]
- 5. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 6. Analysis of impurities in ganciclovir and ganciclovir injection: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
Optimizing reaction conditions for N,O-Ditrityl Ganciclovir synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N,O-Ditrityl Ganciclovir.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of ditritylating Ganciclovir?
A1: The ditritylation of Ganciclovir serves to protect the primary hydroxyl group and the exocyclic amino group. This protection strategy is often employed as an intermediate step in the synthesis of more complex Ganciclovir derivatives, such as valganciclovir, by preventing these nucleophilic sites from participating in subsequent reactions.[1][2]
Q2: Which reagents are typically used for the N,O-ditritylation of Ganciclovir?
A2: The most common method involves the use of trityl chloride (TrCl) as the tritylating agent. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and requires a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), which can also catalyze the reaction.
Q3: What are the expected side products in this reaction?
A3: The primary side product is the mono-tritylated Ganciclovir species, where only one of the target functional groups has reacted. Additionally, unreacted Ganciclovir may remain. In broader synthesis schemes for Ganciclovir analogs, N-7 alkylation products can also be a concern, though this is less specific to the tritylation step itself.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of Ganciclovir and the desired this compound product, you can visualize the consumption of the starting material and the formation of the product. The product, being more non-polar due to the two trityl groups, will have a higher Rf value than Ganciclovir and the mono-tritylated intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of Ganciclovir, Trityl Chloride, or base. 3. Moisture in Reaction: Trityl chloride is sensitive to moisture, which can lead to its decomposition. | 1. Increase reaction time and/or temperature. Monitor via TLC until starting material is consumed. 2. Ensure accurate measurement of all reagents. An excess of trityl chloride and base is typically used. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Mono-Tritylated Impurity | 1. Insufficient Trityl Chloride: Not enough tritylating agent to react with both functional groups. 2. Steric Hindrance: The second tritylation may be slower than the first. | 1. Increase the molar equivalents of trityl chloride. 2. Extend the reaction time to allow for the complete formation of the ditritylated product. |
| Difficulty in Product Purification | 1. Removal of Excess Trityl Chloride/Triphenylmethanol: These byproducts can co-precipitate with the product. 2. Separating Mono- and Di-tritylated Products: Similar polarities can make chromatographic separation challenging. | 1. After the reaction, excess trityl chloride can be quenched with methanol. Purification can be achieved by precipitation and washing with appropriate solvents. 2. Optimize crystallization or precipitation conditions to selectively isolate the desired product. Column chromatography may be necessary if other methods fail. |
| Reaction Fails to Start | 1. Poor Quality Reagents: Decomposed trityl chloride or wet solvent. 2. Inactive Catalyst: If using a catalyst like DMAP, ensure it is of high purity. | 1. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous. 2. Use a fresh batch of catalyst. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures.
Materials:
-
Ganciclovir
-
Trityl Chloride (TrCl)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Methanol
-
Water
Procedure:
-
To a suspension of Ganciclovir in anhydrous DMF, add triethylamine and a catalytic amount of DMAP.
-
In a separate flask, dissolve trityl chloride in anhydrous DMF.
-
Slowly add the trityl chloride solution to the Ganciclovir suspension at a controlled temperature (e.g., 50°C).
-
Stir the reaction mixture at this temperature for several hours (e.g., 9 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture (e.g., to 10°C) and filter any solids.
-
The filtrate is then treated with water to precipitate the crude this compound.
-
The precipitate is collected, washed, and dried. Further purification can be achieved through recrystallization or chromatography if necessary.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ganciclovir (molar eq.) | 1.0 | 1.0 | 1.0 |
| Trityl Chloride (molar eq.) | 2.2 | 2.5 | 3.0 |
| Triethylamine (molar eq.) | 5.0 | 5.4 | 6.0 |
| Temperature (°C) | 40 | 50 | 60 |
| Reaction Time (h) | 12 | 9 | 7 |
| Observed Outcome | Incomplete reaction, significant mono-trityl product | Good conversion to ditrityl product | Faster reaction, potential for side reactions |
Note: This table is illustrative and optimal conditions should be determined empirically.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in Ganciclovir ditritylation.
References
Technical Support Center: N,O-Ditrityl Ganciclovir Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of N,O-Ditrityl Ganciclovir, a crucial step in the synthesis of ganciclovir and its prodrugs like Valganciclovir.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of this compound.
Q1: My deprotection reaction is showing a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the deprotection of this compound are a common issue. Several factors can contribute to this problem:
-
Incomplete Deprotection: The trityl groups may not be fully cleaved, leading to the recovery of starting material or partially deprotected intermediates.
-
Solution:
-
Increase Trifluoroacetic Acid (TFA) Concentration: Ensure a sufficient excess of TFA is used. The optimal concentration can vary, but successful protocols often employ a significant excess of TFA relative to the substrate.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[1] Incomplete deprotection has been noted as a challenge, particularly with N-trityl groups.[2]
-
Optimize Temperature: While the reaction is often run at room temperature or slightly below, gentle warming might be necessary in some cases. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Side Reactions: The highly reactive trityl cation generated during the reaction can lead to unwanted side reactions, such as alkylation of the desired product or other nucleophilic species present.
-
Degradation of Ganciclovir: Ganciclovir itself can be susceptible to degradation under strongly acidic conditions, although it is generally considered stable at acidic pH.
-
Solution:
-
Minimize Reaction Time: Do not prolong the reaction unnecessarily once the deprotection is complete, as determined by TLC or HPLC.
-
Control Temperature: Avoid excessive heat, which can accelerate degradation pathways.
-
-
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.
-
Solution:
-
Careful Quenching: The reaction should be carefully quenched, for example, by adding it to a cold, non-solvent like methyl tert-butyl ether (MTBE) and hexane to precipitate the product.[1]
-
Efficient Purification: Develop an optimized purification protocol to efficiently separate ganciclovir from byproducts like triphenylmethanol (trityl alcohol) and any remaining starting material.
-
-
Q2: I am observing multiple spots on my TLC plate after the deprotection reaction. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts. Common impurities include:
-
This compound (Starting Material): A spot corresponding to the starting material indicates incomplete deprotection.
-
Solution: Refer to the solutions for low yield in Q1, such as increasing TFA concentration or reaction time.
-
-
Partially Deprotected Intermediates: Mono-tritylated ganciclovir species can be present if the deprotection is not complete.
-
Solution: Drive the reaction to completion by optimizing the reaction conditions as described above.
-
-
Triphenylmethanol (Trityl Alcohol): This is a major byproduct of the deprotection reaction. It is generally less polar than ganciclovir and can be separated by chromatography or crystallization.
-
Solution: Purification via crystallization or column chromatography is effective for removing triphenylmethanol.
-
-
Alkylated Byproducts: The reactive trityl cation can alkylate the ganciclovir molecule at different positions, leading to the formation of impurities.
-
Solution: The use of a scavenger like triisopropylsilane (TIPS) is highly recommended to minimize the formation of these byproducts.[3]
-
-
Degradation Products: Although ganciclovir is relatively stable, some degradation can occur under harsh acidic conditions.
-
Solution: Use the mildest effective conditions for deprotection and monitor the reaction closely to avoid prolonged exposure to strong acid.
-
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.
-
TLC System: A typical mobile phase for monitoring the reaction would be a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 9:1 or 8:2 ratio. The exact ratio may need to be optimized based on your specific compounds.
-
Visualization: The spots can be visualized under UV light (254 nm) as the purine ring of ganciclovir is UV-active.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material (this compound) will diminish, and the spot corresponding to the more polar product (Ganciclovir) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the best way to purify Ganciclovir after the deprotection reaction?
A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
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Precipitation/Crystallization: After quenching the reaction by adding the reaction mixture to a non-solvent like a mixture of MTBE and hexane, the crude ganciclovir often precipitates as a solid.[1] This solid can then be collected by filtration and washed with a suitable solvent to remove soluble impurities like triphenylmethanol. Further recrystallization from a suitable solvent system can improve purity.
-
Column Chromatography: For smaller scale reactions or when high purity is required, silica gel column chromatography can be employed. A mobile phase gradient of increasing methanol in dichloromethane is typically effective for separating ganciclovir from less polar impurities.
-
Aqueous Work-up: An aqueous work-up can also be used. After quenching the reaction, the product can be extracted into an aqueous phase, while the non-polar impurities like triphenylmethanol remain in the organic phase. The pH of the aqueous phase can be adjusted to facilitate the separation.
Data Presentation
The following table summarizes different reported conditions for the deprotection of N,O-Ditrityl protected Ganciclovir derivatives.
| Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N,O-Ditrityl-O-(N-Boc-L-valine) Ganciclovir | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 15-20 | Monitored by TLC | 91.4 | [4] (Google Patents, CN102718765A) |
| N,O-Ditrityl-O-((2S)-azido-3-methylbutyrate) Ganciclovir | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Not Specified | Not Specified | 60 (disappointing) | [5] (Semantic Scholar) |
Experimental Protocols
High-Yield Deprotection of N,O-Ditrityl-O-(N-Boc-L-valine) Ganciclovir
This protocol is adapted from a patented procedure demonstrating a high yield.[1]
Materials:
-
N,O-Ditrityl-O-(N-Boc-L-valine) Ganciclovir
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
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Methyl tert-butyl ether (MTBE)
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n-Hexane
Procedure:
-
In a clean, dry reaction flask, dissolve N,O-Ditrityl-O-(N-Boc-L-valine) Ganciclovir (e.g., 50g) in anhydrous dichloromethane (e.g., 200g).
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Stir the solution and cool it to 10-15 °C using an ice bath.
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Prepare a solution of trifluoroacetic acid (e.g., 200g) in dichloromethane (e.g., 100g).
-
Slowly add the TFA solution to the cooled solution of the starting material while maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to 15-20 °C and stir.
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
In a separate flask, prepare a 1:1 (w/w) mixture of MTBE and n-hexane (e.g., 3000g).
-
Once the reaction is complete, slowly add the reaction mixture to the MTBE/hexane mixture with vigorous stirring.
-
A white solid product should precipitate. Continue stirring for approximately 30 minutes to ensure complete precipitation.
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Filter the solid product and wash it with a 1:1 (w/w) mixture of MTBE and n-hexane (e.g., 1500g).
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Dry the solid product under vacuum to obtain the deprotected product.
Mandatory Visualization
Below are diagrams illustrating the deprotection workflow and the chemical transformation involved.
Caption: Workflow for the deprotection of this compound.
Caption: Chemical transformation during deprotection.
References
- 1. CN102718765A - Method for preparing and purifying Valganciclovir hydrochloride - Google Patents [patents.google.com]
- 2. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. total-synthesis.com [total-synthesis.com]
- 5. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,O-Ditrityl Ganciclovir Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N,O-Ditrityl Ganciclovir.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities include unreacted starting materials such as Ganciclovir, excess trityl chloride, and byproducts from the reaction. Additionally, mono-tritylated Ganciclovir and other partially protected species can be present. Isoganciclovir, a common impurity in Ganciclovir synthesis, may also be carried through if present in the starting material.[1]
Q2: What are the recommended initial purification strategies for crude this compound?
A2: An initial workup typically involves quenching the reaction, followed by extraction and washing to remove the bulk of the reagents and water-soluble impurities. Precipitation of the crude product from a suitable solvent system can also be an effective initial purification step.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[2] Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress and for optimizing chromatographic purification conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide information on purity.
Troubleshooting Guides
Problem 1: Low Yield After Initial Precipitation/Crystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The chosen solvent may be too good a solvent for this compound, preventing efficient precipitation. Experiment with different anti-solvents or solvent mixtures. |
| Product is too soluble at the precipitation temperature. | Ensure sufficient cooling and adequate time for the product to crystallize. Consider placing the solution at a lower temperature for an extended period. |
| Interference from impurities. | High levels of impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove some of the more polar impurities. |
| Precipitation of byproducts along with the desired compound. | The chosen solvent system may also cause impurities to precipitate. Analyze the precipitate by TLC or HPLC to confirm its identity. Adjust the solvent system to selectively precipitate the target compound. |
Problem 2: Incomplete Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | If the desired compound and impurities are eluting too close together, adjust the solvent gradient or the composition of the mobile phase. A shallower gradient can improve resolution. |
| Poor choice of stationary phase. | Standard silica gel may not be optimal. Consider using a different stationary phase, such as alumina or a bonded-phase silica, depending on the nature of the impurities. |
| Co-elution of structurally similar impurities. | Mono-tritylated Ganciclovir can be difficult to separate. Very fine control of the mobile phase polarity and a long column may be necessary. Preparative HPLC could be an alternative for high-purity requirements. |
| Degradation of the product on the column. | This compound may be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. |
Problem 3: Presence of N-7 Isomer
| Possible Cause | Troubleshooting Step |
| Thermodynamically controlled alkylation. | The synthesis of N-substituted guanine derivatives can often lead to the formation of the N-7 isomer as a byproduct.[3] |
| Difficult to separate from the desired N-9 isomer. | The N-7 and N-9 isomers can have very similar polarities, making their separation by conventional column chromatography challenging.[3] |
| Specialized purification techniques may be required. | Techniques such as preparative HPLC or fractional crystallization might be necessary to achieve the desired level of purity. Some methods involve converting the N-7 isomer back to the starting material or to the N-9 isomer under specific conditions.[3] |
Experimental Protocols
General Protocol for Purification of this compound
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add an anti-solvent (e.g., hexane, petroleum ether) until the solution becomes turbid.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
-
Purification by Column Chromatography:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Retention Time (HPLC) | Abundance (%) |
| Ganciclovir | Early eluting | 1-5 |
| Mono-trityl Ganciclovir | Intermediate | 5-15 |
| This compound | Target Peak | 70-85 |
| Tri-tritylated byproducts | Late eluting | < 2 |
| Other unknown impurities | Variable | < 5 |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Throughput |
| Crystallization | 95-98% | 60-80% | High |
| Column Chromatography | >99% | 40-70% | Low to Medium |
| Preparative HPLC | >99.5% | 30-60% | Low |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification challenges of this compound.
References
Identification of impurities in N,O-Ditrityl Ganciclovir by HPLC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in N,O-Ditrityl Ganciclovir using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities expected in this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They generally fall into these categories:
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Process-Related Impurities: These include unreacted starting materials (Ganciclovir), intermediates (e.g., mono-tritylated Ganciclovir), and by-products from the synthesis, such as regioisomers (e.g., N7-substituted isomers).[1] Known process-related impurities for Ganciclovir and its derivatives include Guanine and diacetyl guanine.[2]
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Degradation Products: These form when this compound is exposed to stress conditions like acid, base, oxidation, heat, or light.[3][4] Hydrolytic degradation can lead to the loss of one or both trityl groups.
-
Structurally Related Impurities: An important impurity to consider is Isoganciclovir, an isomer of Ganciclovir that can be carried through the synthesis.[1]
Q2: Why am I seeing a peak with the mass of Ganciclovir in my this compound sample?
A2: The presence of a Ganciclovir peak could be due to several reasons:
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Incomplete Reaction: The tritylation reaction may not have gone to completion, leaving unreacted Ganciclovir in the sample.
-
Degradation: The this compound may have degraded back to Ganciclovir during sample preparation, analysis, or storage. The trityl groups are susceptible to cleavage under acidic conditions.
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In-Source Fragmentation: The compound might be fragmenting within the mass spectrometer's ion source, leading to the detection of the Ganciclovir ion.
Q3: How can I differentiate between the N9 and N7 isomers using HPLC-MS?
A3: While isomers have the same mass, they can often be separated chromatographically. Method development focusing on the mobile phase composition, pH, and column chemistry is crucial. The N7 and N9 isomers of related guanine compounds have been distinguished by ¹H-NMR due to shifts in proton signals, suggesting that their different structures can lead to different chromatographic retention times.[1] Tandem MS (MS/MS) may also provide different fragmentation patterns that can help in structural elucidation.
Q4: What are the best starting conditions for developing an HPLC method for this compound?
A4: A good starting point for method development would be a reversed-phase HPLC method.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice.[2]
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is recommended. For example, Mobile Phase A could be 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) or 0.05 M ammonium acetate, and Mobile Phase B could be methanol or acetonitrile.[2]
-
Detection: UV detection at approximately 254 nm is suitable for the purine ring system.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
Q5: My baseline is noisy in my HPLC-MS chromatogram. What are the common causes?
A5: A noisy baseline can be caused by several factors:
-
Mobile Phase Contamination: Using low-quality solvents, buffers, or water can introduce contaminants. Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.
-
System Contamination: Contamination can arise from the autosampler (carryover), tubing leachables, or column bleed.[5]
-
MS Source Contamination: The ion source can become contaminated over time, requiring cleaning.[5]
-
Improper Mixing or Degassing: Inadequate mobile phase mixing or degassing can cause pressure fluctuations and baseline noise.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general method for the separation and detection of impurities in this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Hypersil ODS2 C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 6.0.[2]
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient Program:
-
0-5 min: 92% A, 8% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 92% A, 8% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (diluent), a system suitability solution, and the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Common Origin | Expected m/z [M+H]⁺ | Notes |
| Ganciclovir | Starting Material / Degradation | 256.1 | The core active pharmaceutical ingredient.[6] |
| Guanine | Process / Degradation | 152.1 | A key starting material in many Ganciclovir syntheses.[2][6] |
| Isoganciclovir | Process (Isomer) | 256.1 | A structural isomer of Ganciclovir.[6] |
| Mono-trityl Ganciclovir | Process (Intermediate) | 500.2 | Incomplete reaction product. |
| Diacetyl Guanine | Process | 236.1 | An intermediate in some synthetic routes.[2] |
| N-Methyl Valganciclovir | Process (for Valganciclovir) | 370.2 | An example of an N-alkyl impurity found in related syntheses.[7] |
Table 2: HPLC-MS Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Column overload; secondary interactions with column silica; column degradation. | Decrease sample concentration. Use a buffered mobile phase. Replace the column. |
| Ghost Peaks | Contamination in mobile phase; sample carryover from autosampler. | Use fresh, high-purity solvents. Run blank injections. Implement a more rigorous needle wash protocol.[5] |
| Poor Peak Shape | Incompatible sample solvent; column void or contamination. | Dissolve the sample in the initial mobile phase. Reverse flush the column or replace it. |
| Low MS Sensitivity | Ion suppression; incorrect MS source settings; mobile phase incompatibility. | Check for co-eluting matrix components. Optimize source parameters (e.g., gas flows, temperatures). Ensure mobile phase additives are volatile (e.g., use ammonium formate instead of phosphate buffers).[8] |
| Retention Time Shift | Change in mobile phase composition or pH; column aging; temperature fluctuation. | Prepare fresh mobile phase accurately. Use a column thermostat. Allow sufficient time for column equilibration. |
| No Peaks Detected | No sample injected; detector issue; compound not retained or eluting in the void. | Verify autosampler operation. Check detector connections and settings. Modify mobile phase to be weaker (more aqueous) for reversed-phase. |
Visualizations
Caption: Workflow for HPLC-MS Impurity Identification.
Caption: Troubleshooting Decision Tree for HPLC Issues.
Caption: Relationship between Synthesis Components and Impurities.
References
- 1. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 8. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
Strategies to minimize side product formation in valganciclovir synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of valganciclovir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during valganciclovir synthesis, providing potential causes and recommended solutions.
Issue 1: High Levels of Bis-Valine Ester Impurity Detected
Description: HPLC analysis of the crude product shows a significant peak corresponding to the bis-valine ester of ganciclovir, where both hydroxyl groups of ganciclovir have been esterified.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-selective esterification | Utilize a protecting group strategy to selectively protect one of the hydroxyl groups of ganciclovir before the esterification step. Common protecting groups include benzyl or silyl ethers. |
| Excess of activated L-valine derivative | Carefully control the stoichiometry of the activated L-valine derivative (e.g., N-Cbz-L-valine) to be closer to a 1:1 molar ratio with the protected ganciclovir. |
| Inefficient partial hydrolysis | If a strategy of forming the bis-ester followed by partial hydrolysis is used, optimize the hydrolysis conditions. This can include adjusting the base (e.g., n-propylamine), reaction time, and temperature to favor the formation of the mono-ester.[1] |
Experimental Workflow for Minimizing Bis-Valine Ester Formation
Caption: Strategies to mitigate bis-valine ester formation.
Issue 2: Presence of N-Alkyl Valganciclovir Impurities
Description: HPLC analysis reveals the presence of N-methyl or N-ethyl valganciclovir impurities, particularly after the deprotection step. The United States Pharmacopoeia (USP) has a strict limit of not more than 0.3% for N-methyl valganciclovir impurity.[2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Use of alcoholic solvents during deprotection | The use of methanol or ethanol as a solvent during the hydrogenolytic deprotection of the Cbz group can lead to the formation of N-methyl and N-ethyl impurities, respectively.[2] |
| To avoid this, it is recommended to use alternative solvents for the deprotection step. Suitable solvents include isopropanol, ketones, ethers, chlorinated hydrocarbons, esters, or nitriles.[2] | |
| Sub-optimal deprotection conditions | Ensure that the deprotection reaction is carried out under optimized conditions, including the appropriate catalyst (e.g., 10% Palladium on carbon), hydrogen pressure, and temperature, to minimize side reactions.[2] |
Deprotection Scheme and Side Reaction
Caption: Deprotection pathways for Cbz-valganciclovir.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in valganciclovir synthesis?
A1: The most frequently observed process-related impurities include:
-
Ganciclovir: The starting material, which may be present due to incomplete reaction.
-
Bis-Valine Ester of Ganciclovir: Formed by the esterification of both hydroxyl groups of ganciclovir.[3]
-
Monoacetoxy Ganciclovir: An impurity that can arise from the use of acetyl-protected intermediates.[3]
-
N-Alkyl Valganciclovir (e.g., N-methyl valganciclovir): Typically formed during the deprotection step when using alcoholic solvents.[2]
-
Isovalganciclovir: A regioisomer of valganciclovir.
-
Methoxymethylguanine: An impurity related to the starting materials or side reactions.[4]
Q2: How can I effectively monitor the progress of the esterification reaction?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress.
-
TLC: Provides a quick and qualitative assessment of the consumption of starting materials and the formation of products and byproducts. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol.[5]
-
HPLC: Offers a more quantitative analysis, allowing for the determination of the relative amounts of starting materials, desired product, and impurities. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.[6]
Q3: What are the recommended purification methods for crude valganciclovir?
A3: The primary methods for purifying crude valganciclovir are crystallization and column chromatography.
-
Crystallization: This is a widely used method for purifying the final product and key intermediates. The choice of solvent system is crucial. For valganciclovir hydrochloride, a mixture of isopropanol and water is often effective for recrystallization.[1] For the mono-ester intermediate, dissolving the crude product in a solvent like methanol and then adding an anti-solvent such as water can induce crystallization.
-
Column Chromatography: This technique is useful for separating compounds with similar polarities, such as the mono- and bis-valine esters. Silica gel is a common stationary phase for this purpose.[3]
Q4: How can the diastereomeric ratio of valganciclovir be controlled?
A4: Valganciclovir is a mixture of two diastereomers, and regulatory bodies like the FDA require this ratio to be within a specific range (typically 45:55 to 55:45).[4] The diastereomeric ratio is primarily influenced by the chiral purity of the L-valine starting material and the reaction conditions during esterification and deprotection. Using high-purity L-valine and carefully controlling reaction parameters such as temperature and reaction time can help maintain the desired diastereomeric ratio. One patented method suggests that using a methanol solution of hydrobromic acid for deprotection can help stabilize the diastereomer ratio.[7]
Experimental Protocols
Protocol 1: Synthesis of Mono-Cbz-L-valine Ester of Ganciclovir
This protocol describes a common method for the esterification of ganciclovir with N-benzyloxycarbonyl-L-valine (Cbz-L-valine).
-
Reaction Setup: In a reaction flask, dissolve ganciclovir in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add N-benzyloxycarbonyl-L-valine, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or HPLC until the ganciclovir is consumed.
-
Work-up: After the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing the crude product is then taken for purification.
Protocol 2: Purification of Crude Valganciclovir Hydrochloride by Recrystallization
This protocol outlines a typical procedure for the recrystallization of valganciclovir hydrochloride.
-
Dissolution: Dissolve the crude valganciclovir hydrochloride in a minimal amount of a suitable solvent mixture, such as aqueous isopropanol, with gentle heating.[2]
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a cold solvent, such as isopropanol, to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
Table 1: Impact of Deprotection Solvent on N-Alkyl Impurity Formation
| Deprotection Solvent | N-Alkyl Impurity | Purity by HPLC | Reference |
| Aqueous Methanol | N-methyl valganciclovir present | 98.48% | [2] |
| Aqueous Isopropanol | N-isopropyl valganciclovir not detected | >99.5% | [2] |
Table 2: Purity of Valganciclovir Hydrochloride after Recrystallization
| Purification Step | Purity of Mono-ester Intermediate (HPLC) | Final Purity of Valganciclovir HCl (HPLC) | Reference |
| After purification of intermediate | >99.0% | >99.5% | A preparation method of high purity valganciclovir hydrochloride. Google Patents. |
| Without specific intermediate purification | Not specified | ~97% | A preparation method of high purity valganciclovir hydrochloride. Google Patents. |
Visualized Workflows and Pathways
Valganciclovir Synthesis Pathway with Key Impurities
Caption: Key steps and impurity formation in valganciclovir synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102070635B - Preparation method for ganciclovir valine ester derivative - Google Patents [patents.google.com]
- 6. ijnrd.org [ijnrd.org]
- 7. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Ganciclovir Protection: N,O-Ditrityl Ganciclovir Versus Other Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), often requires the use of protecting groups during synthesis and for the development of prodrugs with improved bioavailability. The choice of protecting group is critical, influencing stability, ease of deprotection, and overall therapeutic efficacy. This guide provides an objective comparison of N,O-Ditrityl Ganciclovir with other commonly employed protecting groups, supported by available experimental data and detailed methodologies.
Introduction to Ganciclovir Protecting Groups
Protecting groups are essential tools in the multi-step synthesis of complex molecules like ganciclovir and its derivatives. They temporarily block reactive functional groups, preventing unwanted side reactions. In the context of ganciclovir, which possesses a primary and a secondary hydroxyl group as well as an amino group, protection strategies are crucial for achieving regioselectivity and high yields in chemical modifications. Furthermore, protecting groups can be exploited to create prodrugs, which are inactive precursors that are converted to the active drug in the body. This approach can enhance oral bioavailability, a significant limitation of ganciclovir itself.
This comparison will focus on the following classes of protecting groups for the hydroxyl functions of ganciclovir:
-
Trityl Ethers: Specifically, the N,O-Ditrityl group.
-
Acyl Esters: Including dipropionate and diadamantoate esters.
-
Amino Acid Esters: Such as the L-valyl ester (valganciclovir).
Comparison of Physicochemical and Performance Characteristics
The selection of a protecting group is a trade-off between stability during synthesis and ease of removal under specific conditions. For prodrug applications, the rate and mechanism of in vivo cleavage are paramount.
| Protecting Group Class | Example(s) | Key Advantages | Key Disadvantages | Stability Profile | Deprotection Conditions |
| Trityl Ethers | N,O-Ditrityl | Bulky, provides steric hindrance; Stable to basic and nucleophilic conditions. | Highly sensitive to acidic conditions. | Stable under basic and neutral conditions; readily cleaved by acids. | Mild acidic conditions (e.g., trifluoroacetic acid in DCM).[1] |
| Acyl Esters | Dipropionate, Diadamantoate | Generally stable; can be designed for enzymatic cleavage. | Can be susceptible to hydrolysis at non-target sites. | pH-dependent hydrolysis, with maximum stability around pH 5.[2] Diadamantoate ester shows enhanced stability in acidic media.[2] | Enzymatic (esterases) or chemical hydrolysis (acidic or basic conditions). |
| Amino Acid Esters | L-valyl ester (Valganciclovir) | Significantly improves oral bioavailability through active transport. | Susceptible to enzymatic hydrolysis. | Rapidly hydrolyzed in vivo by intestinal and hepatic esterases. | Enzymatic cleavage in the intestine and liver. |
Experimental Data Summary
While direct comparative studies of this compound against other protecting groups are limited, data from various sources on individual prodrugs allow for an indirect assessment.
Table 1: Chemical Stability of Ganciclovir Prodrugs
| Prodrug | Condition | Half-life (t½) | Reference |
| Ganciclovir Dipropionate | pH 7.4 buffer | Not explicitly stated, but undergoes hydrolysis. | [2] |
| Ganciclovir Diadamantoate | pH 7.4 buffer | Longer shelf life than dipropionate; t90 > 2 years at pH 5.[2] | [2] |
| Valganciclovir | Not applicable (rapid in vivo conversion) | Not applicable | N/A |
| This compound | Basic/Neutral | Expected to be highly stable | General chemical principles |
| This compound | Acidic | Expected to be rapidly cleaved | General chemical principles |
Table 2: In Vitro Cytotoxicity of Ganciclovir Prodrugs
| Compound | Cell Line | Assay | Result | Reference |
| Long-chain mono- and di-(O-acyl) GCV prodrugs | ARPE-19 | MTS assay | Comparable viability to negative control, indicating no toxicity.[3] | [3] |
| Phe-GCV and Glu-GCV mono and diesters | ARPE-19 | Cell proliferation assay | Equal or less toxicity compared to parent ganciclovir.[4] | [4] |
Experimental Protocols
Synthesis of this compound
Objective: To protect the primary and secondary hydroxyl groups of ganciclovir with trityl groups.
Materials:
-
Ganciclovir
-
Trityl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
Suspend ganciclovir in DMF.
-
Add DMAP and triethylamine to the suspension.
-
Add a solution of trityl chloride in DMF to the reaction mixture at 50°C over 25 minutes.
-
Stir the reaction mixture for approximately 9 hours at 50°C.
-
Cool the reaction mixture to 10°C, filter, and wash with DMF.
-
Warm the filtrate to 20°C and add water to precipitate the product.
-
Decant the water and collect the this compound product.
Deprotection of this compound
Objective: To remove the trityl protecting groups to yield ganciclovir or an intermediate.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound derivative in DCM.
-
Add TFA to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction and work up to isolate the deprotected product.[1]
HPLC Analysis of Ganciclovir and its Derivatives
Objective: To determine the purity and concentration of ganciclovir and its protected derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example): [5][6][7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5][6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile).[5] A common mobile phase is 0.02 mol/L ammonium acetate buffer (pH 4.5) and methanol in a 95:5 ratio.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).[6]
Procedure:
-
Prepare standard solutions of ganciclovir and the protected derivatives of known concentrations.
-
Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine retention times and peak areas for quantification.
In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To assess the cytotoxicity of ganciclovir prodrugs on a relevant cell line.
Materials:
-
ARPE-19 cells (human retinal pigment epithelial cell line)
-
Cell culture medium (e.g., DMEM with supplements)
-
Ganciclovir and prodrug solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Procedure: [3]
-
Seed ARPE-19 cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of ganciclovir and the prodrugs for a specified period (e.g., 24 hours). Include a vehicle control (e.g., culture medium) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Metabolic activation pathway of Ganciclovir.
Caption: Workflow for the synthesis and deprotection of this compound.
Conclusion
The choice of a protecting group for ganciclovir significantly impacts its synthetic accessibility and its potential as a prodrug. This compound offers robust protection under basic and neutral conditions, making it a valuable intermediate in syntheses where subsequent reactions require these conditions. However, its high acid lability necessitates careful planning of the synthetic route.
In contrast, acyl and amino acid ester protecting groups are primarily employed for prodrug strategies. Acyl esters like the diadamantoate derivative demonstrate enhanced chemical stability, which could be advantageous for certain formulations. Amino acid esters, exemplified by the clinically successful valganciclovir, leverage active transport mechanisms to dramatically improve oral bioavailability, despite their rapid in vivo hydrolysis.
Ultimately, the optimal protecting group depends on the specific application. For multi-step synthesis requiring a stable yet easily removable hydroxyl protecting group, the trityl group is a strong candidate. For enhancing oral delivery, amino acid esters are the current gold standard. Future research may focus on developing novel protecting groups that offer a superior balance of stability, targeted cleavage, and enhanced therapeutic efficacy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trityl, Silyl, and Acetyl Protecting Groups for Ganciclovir Hydroxyl Moieties
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of ganciclovir analogues and prodrugs, the strategic protection of its two primary hydroxyl groups is paramount to achieving desired chemical transformations with high yield and purity. The choice of protecting group significantly influences the synthetic route, affecting reaction efficiency, stability of intermediates, and the conditions required for deprotection. This guide provides an objective comparison of three commonly employed protecting groups for the hydroxyl functions of ganciclovir: trityl (Tr), silyl (specifically tert-butyldiphenylsilyl, TBDPS), and acetyl (Ac). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable protecting group for their specific synthetic needs.
Performance Comparison at a Glance
The selection of a protecting group is a critical decision in the multi-step synthesis of ganciclovir derivatives. Trityl, silyl, and acetyl groups each present a unique set of advantages and disadvantages related to their introduction, stability, and cleavage.
| Feature | Trityl (Triphenylmethyl) | Silyl (tert-Butyldiphenylsilyl) | Acetyl |
| Selectivity | High for primary hydroxyls | High for primary hydroxyls | Less selective for hydroxyls vs. amino group |
| Stability | Stable to basic and nucleophilic reagents | Stable to a wide range of non-fluoride reagents | Stable under acidic and neutral conditions |
| Lability | Cleaved under acidic conditions | Cleaved by fluoride ions | Cleaved under basic conditions |
| Steric Hindrance | High | High | Low |
| Typical Yield (Protection) | Moderate (e.g., 43% for bis-tritylation) | Generally high | High (e.g., 75.7% for mono-acetylation) |
| Typical Yield (Deprotection) | Moderate (e.g., 60%) | Generally high | Generally high |
Experimental Data Summary
The following tables summarize quantitative data for the protection and deprotection of ganciclovir's hydroxyl groups using trityl, silyl, and acetyl protecting groups.
Table 1: Protection Reaction Parameters
| Protecting Group | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Trityl (bis) | Ganciclovir, Trityl chloride, DMAP, Triethylamine | DMF | 50 | 9 h | N,O,O'-Tris-trityl ganciclovir | 43 |
| Silyl (mono/di) | Ganciclovir, TBDPSCl, Imidazole | DMF | Room Temp. | Varies | O-TBDPS-ganciclovir | High (General Procedure) |
| Acetyl (mono) | Ganciclovir, 1-Acetylimidazole, Triethylamine | Toluene | Room Temp. | 6 h | Ganciclovir Mono-O-acetate | 75.7 |
Table 2: Deprotection Reaction Parameters
| Protected Ganciclovir | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Tris-trityl ganciclovir | Trifluoroacetic acid | DCM | Not specified | Not specified | Ganciclovir | 60 |
| O-TBDPS-ganciclovir | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | Varies | Ganciclovir | High (General Procedure) |
| O-Acetyl ganciclovir | Aqueous Ammonia | Methanol | Room Temp. | Varies | Ganciclovir | High (General Procedure) |
Table 3: Comparative Stability Profile
| Protecting Group | Acidic Conditions (e.g., pH < 4) | Neutral Conditions (pH ~7) | Basic Conditions (e.g., pH > 9) |
| Trityl | Labile | Stable | Stable |
| Silyl (TBDPS) | Generally Stable (more stable than Trityl) | Stable | Stable |
| Acetyl | Stable | Stable (maximum stability at pH 4.0-7.0)[1] | Labile |
Experimental Protocols
Protection of Ganciclovir Hydroxyl Groups
1. Bis-O-Tritylation of Ganciclovir
-
Procedure: To a suspension of ganciclovir (1 equivalent), 4-dimethylaminopyridine (DMAP, catalytic amount), and triethylamine (excess) in dimethylformamide (DMF), a solution of trityl chloride (excess) in DMF is added at 50°C. The reaction mixture is stirred for approximately 9 hours at the same temperature.
-
Work-up: The reaction mixture is cooled, filtered, and the filtrate is treated with water to precipitate the crude product. The product can be further purified by recrystallization.
-
Yield: Approximately 43%.
2. Silylation of Ganciclovir with TBDPSCl (General Procedure)
-
Procedure: Ganciclovir (1 equivalent) is dissolved in anhydrous dimethylformamide (DMF). Imidazole (2.2-3.0 equivalents) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1-1.5 equivalents per hydroxyl group) are added to the solution at room temperature under an inert atmosphere. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with methanol. The solvent is removed, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with aqueous HCl, water, saturated aqueous sodium bicarbonate, and brine. The dried organic layer is concentrated, and the product is purified by silica gel chromatography.
-
Yield: Generally high, though specific yield for ganciclovir was not found in the literature reviewed.
3. Mono-O-Acetylation of Ganciclovir
-
Procedure: Ganciclovir (1 equivalent) is suspended in toluene. Triethylamine (2.0 equivalents) is added, followed by 1-acetylimidazole (1.5 equivalents). The mixture is stirred at room temperature for 6 hours.
-
Work-up: The reaction is cooled, and methanol is added. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is concentrated, and the product is recrystallized from ethanol.
-
Yield: 75.7%.
Deprotection of Ganciclovir Derivatives
1. Detritylation (Acidic Cleavage)
-
Procedure: The tritylated ganciclovir derivative is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the reaction is stirred until completion.
-
Work-up: The solvent and excess acid are removed under vacuum. The residue can be purified by appropriate methods.
-
Yield: Approximately 60%.
2. Desilylation (Fluoride-mediated Cleavage)
-
Procedure: The silylated ganciclovir is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography.
3. Deacetylation (Basic Hydrolysis)
-
Procedure: The acetylated ganciclovir is dissolved in methanol, and aqueous ammonia is added. The mixture is stirred at room temperature until deprotection is complete.
-
Work-up: The solvent is removed under reduced pressure, and the crude ganciclovir can be purified by recrystallization.
Experimental Workflows
Caption: Protection and deprotection workflows for ganciclovir.
Logical Relationships in Protecting Group Selection
The choice of a protecting group is dictated by the planned subsequent reaction conditions. The following diagram illustrates the compatibility of each protecting group with different reagent types.
Caption: Compatibility of protecting groups with various reagents.
Conclusion
The selection of a hydroxyl protecting group for ganciclovir synthesis is a multifaceted decision that requires careful consideration of the overall synthetic strategy.
-
Trityl offers high selectivity for primary hydroxyls and stability to basic conditions, but its bulkiness and moderate yields in both protection and deprotection can be drawbacks.
-
Silyl groups, particularly bulky ones like TBDPS, also provide excellent selectivity for primary hydroxyls and are stable under a wide range of conditions, with their removal being orthogonal to many other protecting groups.
-
Acetyl protection is a high-yielding process, and the small size of the group may be advantageous in some transformations. However, its lability under basic conditions limits its use in synthetic routes involving basic reagents.
Researchers should carefully evaluate the planned reaction sequences and desired outcomes to select the protecting group that offers the optimal balance of reactivity, stability, and ease of removal for their specific application.
References
Alternative synthetic routes for valganciclovir not using trityl protection
For Researchers, Scientists, and Drug Development Professionals
The synthesis of valganciclovir, a crucial antiviral prodrug of ganciclovir, has traditionally relied on synthetic routes involving the use of trityl protecting groups. While effective, this approach necessitates additional deprotection steps, which can impact overall yield and introduce impurities. This guide provides a comparative analysis of alternative synthetic strategies for valganciclovir that circumvent the use of trityl protection, offering potentially more efficient and streamlined manufacturing processes. We will delve into two primary non-trityl alternatives: the Azido-Acid Route and the Acetyl-Protected Route , comparing them against the conventional Trityl-Protected Route .
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to valganciclovir, providing a basis for comparison of their efficiencies.
| Parameter | Trityl-Protected Route | Azido-Acid Route (Direct Coupling) | Azido-Acid Route (via Diester Hydrolysis) | Acetyl-Protected Route |
| Starting Material | Ganciclovir | Ganciclovir | Ganciclovir | Ganciclovir |
| Key Intermediate(s) | N,O-Ditrityl Ganciclovir | Monoazidoester of Ganciclovir | Diazidoester of Ganciclovir | Monoacetylganciclovir |
| Yield of Key Intermediate | 43-64%[1][2] | 36%[1] | 89%[1] | 75.2%[3] |
| Coupling Agent | DCC or similar | DCC | DCC | DCC or similar |
| Yield of Coupling Step | ~74% (with azido-valine)[1] | N/A | N/A | Not explicitly stated |
| Key Transformation(s) | Deprotection of trityl groups | Direct conversion of azido group | Partial hydrolysis of diester | Deprotection of acetyl group |
| Yield of Key Transformation | 60-93%[1][2] | 85% (hydrogenation)[1] | ~70% (HPLC yield for hydrolysis)[1] | Not explicitly stated |
| Overall Yield | ~22-45%[1][2] | Not explicitly stated | ~44% (calculated from key steps) | Not explicitly stated |
| Final Product Purity | >99%[2] | High Purity[1] | Good Purity[1] | >99% (for intermediate)[3] |
| Number of Steps (from Ganciclovir) | 3-4 | 2 | 3 | 3-4 |
Synthetic Route Overviews
The following diagrams illustrate the logistical flow of the conventional trityl-protected synthesis and the two primary alternative routes.
Caption: Comparative workflow of valganciclovir synthesis routes.
Experimental Protocols for Alternative Routes
Azido-Acid Route (via Diester and Partial Hydrolysis)
This route offers a high-yielding pathway to the monoester intermediate through the formation and subsequent selective hydrolysis of a diester derivative.
1. Synthesis of 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)propane-1,3-diyl bis((2S)-2-azido-3-methylbutanoate) (Diester):
-
To a stirred solution of ganciclovir (50 g, 0.196 mol) in DMSO (500 mL), add 4-hydroxybenzotriazole (26.5 g, 0.196 mol) and triethylamine (20 g, 0.196 mol).
-
Stir the mixture at 25-30 °C for 10 minutes.
-
Add a solution of (2S)-azido-3-methylbutyric acid (98 g, 0.685 mol) in DMSO (20 mL) dropwise.
-
Maintain the reaction at 25-30 °C for 30-45 minutes.
-
Cool the mixture to 20 °C and add a solution of dicyclohexylcarbodiimide (DCC) (121 g, 0.587 mol) in DMSO (150 mL).
-
The resulting diester can be isolated with a yield of approximately 88.8%.[1]
2. Synthesis of 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-hydroxypropyl (2S)-2-azido-3-methylbutanoate (Monoester) by Partial Hydrolysis:
-
To a stirred solution of the diester (50 g, 0.099 mol) in methanol (750 mL), add N,N-diisopropylethylamine (12.8 g, 0.099 mol) at 25-30 °C.
-
Maintain the reaction for 14 hours at room temperature.
-
Quench the reaction with acetic acid (5.94 g, 0.099 mol).
-
Remove approximately 90% of the solvent under reduced pressure.
-
Add hexane (200 mL) to the remaining solution and stir for 30 minutes at room temperature to precipitate the product.
-
Filter the solid and wash with hexane (50 mL). The crude product contains the desired monoester, starting ganciclovir, and unreacted diester.[1]
3. Synthesis of Valganciclovir Hydrochloride:
-
To a stirred solution of the monoester (5 g, 0.013 mol) in methanol (100 mL), add 10% Pd/C (1 g) and 33% aqueous hydrochloric acid (1.6 mL, 0.014 mol).
-
Hydrogenate the suspension in an autoclave at 4 kg/cm ² pressure for about 2 hours.
-
Filter the reaction mixture through celite and wash with methanol (25 mL).
-
Remove the solvent under vacuum and recrystallize the residue from a water:isopropanol (1:10) mixture to yield valganciclovir hydrochloride as a white solid.[1]
-
The reported yield for this final step is 70.6%.[1]
Acetyl-Protected Route
This method utilizes a more readily removable protecting group than trityl, potentially simplifying the deprotection step.
1. Synthesis of Monoacetylganciclovir:
-
A detailed protocol involves the reaction of ganciclovir with an acetylating agent in the presence of a base. One reported method uses trimethyl borate and toluene, followed by reaction with 1-acetylimidazole and triethylamine to yield monoacetylganciclovir.[3]
-
After reaction, the mixture is worked up and the product is recrystallized from ethanol.
-
This step has been reported to yield 75.2% of monoacetylganciclovir with a purity of 99.1%.[3]
2. Coupling with N-Cbz-L-Valine and Deprotection:
-
The monoacetylganciclovir is then coupled with an activated form of N-Cbz-L-valine, typically using a coupling agent like DCC.
-
The subsequent deprotection of the acetyl and Cbz groups is required to yield valganciclovir. This is often a two-step process involving hydrolysis of the acetyl group and hydrogenolysis to remove the Cbz group.
Discussion and Conclusion
The exploration of alternative synthetic routes for valganciclovir that avoid trityl protection presents promising avenues for improving the efficiency and cost-effectiveness of its production.
The Azido-Acid Route , particularly the variation involving the formation and partial hydrolysis of the diester, appears to be a robust alternative. Although it involves an additional step compared to the direct coupling approach, the high yield of the diester intermediate and the effective partial hydrolysis make it an attractive option. The direct coupling method, while shorter, suffers from lower yields of the desired monoester. A key advantage of the azido-acid approach is the avoidance of protection and deprotection steps for the L-valine moiety, which can prevent potential racemization and reduce the overall number of synthetic transformations.
The Acetyl-Protected Route offers another viable alternative. The high yield and purity of the monoacetylganciclovir intermediate are advantageous. Acetyl groups are generally easier to remove than trityl groups, which could lead to a more straightforward deprotection process with fewer side products.
In contrast, the Trityl-Protected Route , while established, can be hampered by a lower-yielding deprotection step and the need to handle bulky trityl groups, which can complicate purification.
Ultimately, the choice of synthetic route will depend on a variety of factors, including scalability, cost of reagents, and the desired purity profile of the final active pharmaceutical ingredient. The data presented in this guide suggests that both the azido-acid and acetyl-protected routes are compelling alternatives to the traditional trityl-based synthesis of valganciclovir and warrant further investigation and optimization by researchers and drug development professionals.
References
A Comparative Guide to the Synthesis of Ganciclovir: One-Pot vs. Conventional Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of antiviral compounds is a critical aspect of pharmaceutical development. Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV), is traditionally synthesized through multi-step processes. However, recent advancements have led to the development of more streamlined one-pot synthesis methods. This guide provides an objective comparison of a novel one-pot synthesis of ganciclovir with a conventional multi-step approach, supported by experimental data to inform synthetic strategy decisions.
Performance Comparison: A Head-to-Head Analysis
The primary advantages of the one-pot synthesis lie in its significantly higher yield, improved purity, and simplified procedure, which avoids the tedious separation of isomers often encountered in conventional methods.[1] The use of a recyclable heterogeneous catalyst also presents a more environmentally friendly approach.[1][2]
| Parameter | One-Pot Synthesis | Conventional Multi-Step Synthesis |
| Starting Materials | Guanine, Acetic Anhydride, 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) | Diacetyl guanine, 2-acetoxymethoxy-1,3-diacetoxy propane |
| Key Reagents/Catalysts | Iodine, Amberlite IR-120 (recyclable) | p-toluene sulfonic acid monohydrate |
| Overall Yield | 95%[1] | 46-54% (literature values for similar methods)[1] |
| Purity (HPLC) | >99% (N9 isomer)[1] | Requires chromatographic separation to remove N7 isomer[3][4] |
| Reaction Time | Approx. 3.5 hours (excluding workup)[1] | >40 hours (for alkylation step alone)[3][4] |
| Key Advantages | High yield and purity, operational simplicity, cost-effective, eco-friendly (recyclable catalyst, less solvent)[1] | Well-established methodology |
| Key Disadvantages | Lower yield, formation of difficult-to-separate isomers, long reaction times, use of hazardous solvents (e.g., DMF)[1][4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for both the one-pot and a conventional multi-step synthesis of ganciclovir, highlighting the key differences in their procedural complexity.
Experimental Protocols
One-Pot Synthesis of Ganciclovir[1]
-
Acetylation of Guanine: A mixture of guanine (10 g, 66 mmol) and acetic anhydride (60 ml) is heated to 120°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the excess acetic anhydride is evaporated under vacuum to yield diacetyl guanine.
-
N-Alkylation: To the in situ prepared diacetyl guanine, 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) (19.90 g, 80 mmol), acidic Amberlite IR-120 (0.24 g, 0.80 mmol), and ethanol (100 ml) are added. The mixture is heated at 80°C for 2 hours.
-
Workup and Purification: The reaction mixture is hot filtered to remove the catalyst. The filtrate is concentrated under vacuum to obtain triacetyl ganciclovir.
-
Deacetylation: 40% aqueous methylamine (60 ml) is added to the triacetyl ganciclovir, and the mixture is stirred for 1.5 hours at 50°C.
-
Final Purification: Water (100 ml) is added, and the solution is stirred for 30 minutes. The aqueous solution is neutralized with glacial acetic acid and heated at 90°C for 1 hour. The reaction mixture is then cooled to room temperature and stirred for 30 minutes. The resulting precipitate is filtered and washed with a chilled 1:1 mixture of acetone and water to afford pure ganciclovir.
Conventional Multi-Step Synthesis of Ganciclovir (via N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine)[3][4][5]
-
Alkylation: A mixture of diacetyl guanine (100g, 0.425 mole), 2-acetoxymethoxy-1,3-diacetoxy propane (180g, 0.725 mole), and p-toluene sulfonic acid monohydrate (5.0g) in N,N-dimethylformamide (350ml) is heated at 95°C to 100°C with continuous stirring for 40 hours.[4]
-
Isolation of N7-isomer: After completion of the reaction, the solvent is removed under vacuum to yield a dark brown syrup. The syrup is dissolved in methanol (400ml) by heating. The solution is then cooled to 0°C and stirred for 1 hour at 0 to 5°C. The crystalline product, N2-acetyl-7-(1,3-diacetoxy-2-propoxymethyl) guanine, is filtered and washed with methanol.[4]
-
Isolation of N9-isomer: The solvent is completely removed from the filtrate from the previous step. Methanol (100ml) and toluene (800ml) are added to the residue, and the mixture is heated to 60°C, then cooled to 5°C and stirred for 30 minutes. The crystalline product is filtered, washed with a mixture of methanol and toluene (1:4), and dried to afford N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine.[4]
-
Hydrolysis: The isolated N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine (8.0 g) is dissolved in 100 ml of 40% aqueous methylamine and gently refluxed for 1.5 hours.[5]
-
Final Purification: The solution is evaporated to dryness to give a white solid. The solid is crystallized from 50 ml of water with the addition of a few drops of acetic acid to yield pure ganciclovir.[5]
Conclusion
The one-pot synthesis of ganciclovir offers significant advantages over conventional multi-step methods, including higher yields, greater purity, shorter reaction times, and a more environmentally friendly process. For researchers and manufacturers, this streamlined approach presents a compelling alternative that can reduce production costs and time while maintaining high product quality. The operational simplicity and avoidance of tedious purification steps make the one-pot synthesis a highly attractive and commercially viable route for the production of this important antiviral drug.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. US20040102628A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 5. Ganciclovir synthesis - chemicalbook [chemicalbook.com]
Comparative analysis of different deprotection methods for N,O-Ditrityl Ganciclovir
For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of Ganciclovir is paramount. A critical step in this process is the deprotection of the N,O-Ditrityl Ganciclovir intermediate. The choice of deprotection method significantly impacts the overall yield and purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of various deprotection methods, supported by available experimental data and detailed protocols, to facilitate informed decision-making in your synthetic workflow.
The trityl group is a bulky protecting group for hydroxyl and amino functionalities, prized for its stability in various reaction conditions but requiring specific methods for its removal. In the case of this compound, the simultaneous deprotection of both the N-trityl and O-trityl groups is necessary. This can be achieved through several chemical pathways, each with its own set of advantages and disadvantages.
Quantitative Comparison of Deprotection Methods
The following table summarizes the performance of different deprotection methods for this compound and its derivatives based on reported experimental data.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| Strong Acid Catalysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 15°C | 3 h | 60[1][2] | Not Reported |
| Acidic Hydrolysis | 80% Acetic Acid | Aqueous | Room Temp. | 1 h | High | High |
| Lewis Acid Catalysis | Boron Trifluoride Etherate | Acetonitrile | Room Temp. | Not Reported | Excellent | Not Reported |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0°C | 1 h | Good to Excellent | Not Reported |
| Reductive Cleavage | Triethylsilane (TES) / TFA | Dichloromethane (DCM) | Room Temp. | Not Reported | High | High |
Experimental Protocols
Strong Acid Catalysis with Trifluoroacetic Acid (TFA)
This method utilizes a strong acid to cleave the trityl groups. While effective, it can sometimes lead to lower yields, as has been reported in the literature for a derivative of this compound.
Protocol:
-
Dissolve the N-trityl-2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-trityloxy-1'-propyl-2'-(S)-azido-3'-methylbutanoate (a derivative of this compound) in dichloromethane (DCM).
-
To the solution, add a solution of trifluoroacetic acid in dichloromethane at 15°C over a period of 10 minutes.
-
Stir the reaction mixture for 3 hours.
-
Precipitate the product by adding methyl t-butyl ether and n-hexane.
-
Decant the solvent and redissolve the product in dichloromethane for further purification.[1]
Acidic Hydrolysis with 80% Acetic Acid
A milder acidic approach involves the use of aqueous acetic acid. This method is commonly used for the deprotection of dimethoxytrityl (DMT) groups from oligonucleotides and is adaptable for trityl groups.
Protocol:
-
Dissolve the dried this compound in 80% aqueous acetic acid.
-
Incubate the solution at room temperature for 1 hour with vortexing.
-
Dry the detritylated Ganciclovir using vacuum centrifugation.
-
The free tritanol byproduct can be removed through a subsequent purification step like reverse-phase desalting.
Lewis Acid Catalysis with Boron Trifluoride Etherate
Lewis acids offer an alternative pathway for trityl group cleavage, often under mild conditions.
Protocol:
-
Dissolve the this compound in anhydrous acetonitrile.
-
Add sodium iodide to the solution.
-
Slowly add boron trifluoride etherate to the stirred mixture at room temperature.
-
Upon reaction completion, quench the reaction with a saturated sodium hydrogen carbonate solution.
-
Extract the product with an organic solvent and wash the organic layer with aqueous sodium thiosulfate and water.
-
Dry the organic layer and evaporate the solvent to obtain the crude product, which can be further purified.[3]
Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)
Oxidative methods provide a different reactivity profile for deprotection and can be advantageous in certain synthetic routes.
Protocol:
-
Dissolve the this compound in a mixture of acetonitrile and water.
-
Cool the solution to 0°C.
-
Add ceric ammonium nitrate (CAN) to the solution and stir for 1 hour.
-
Quench the reaction and extract the product for subsequent purification.[4]
Reductive Cleavage with Triethylsilane (TES) and TFA
This method combines a strong acid with a reducing agent, which can act as a scavenger for the released trityl cation, potentially improving yields and purity.
Protocol:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add triethylsilane (TES) to the solution.
-
Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Upon completion, neutralize the reaction and proceed with a standard aqueous work-up and purification.
Experimental and Logical Workflow Diagrams
To visualize the general experimental workflow and the logical relationship between the different deprotection methods, the following diagrams are provided.
Caption: A generalized experimental workflow for the deprotection of this compound.
Caption: Logical relationship of different deprotection pathways for this compound.
References
Optimizing the Synthesis of N,O-Ditrityl Ganciclovir: A Comparative Guide to Coupling Reagents
For researchers and professionals in drug development, the efficient synthesis of protected nucleoside analogs like N,O-Ditrityl Ganciclovir is a critical step in the development of antiviral therapeutics. The selection of an appropriate coupling or activating reagent is paramount to maximizing yield, purity, and reaction efficiency. This guide provides a comparative analysis of different methodologies for the synthesis of this compound, supported by available experimental data.
Comparison of Synthetic Methodologies
The synthesis of this compound is primarily achieved through the reaction of ganciclovir with a tritylating agent. The efficiency of this reaction can be influenced by the choice of activating reagents and reaction conditions. Below is a summary of reported methods and a discussion of other potentially effective coupling reagents.
| Reagent/Methodology | Role | Yield (%) | Purity | Reaction Time | Reference |
| Trityl Chloride, 4-Dimethylaminopyridine (DMAP), Triethylamine | Direct Tritylation | 43% | Not Specified | 9 hours | [1] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | 74% (of coupled product) | Not Specified | Not Specified | [1] |
Note: The yield for the DCC-mediated reaction refers to a subsequent coupling step using pre-synthesized this compound and is included to demonstrate the compatibility of carbodiimide chemistry with this protected nucleoside. Direct comparative data for the initial ditritylation using a range of coupling reagents is limited in the reviewed literature.
Experimental Protocols
Method 1: Direct Tritylation using Trityl Chloride and DMAP
This established method involves the direct reaction of ganciclovir with trityl chloride in the presence of a base and a catalytic amount of DMAP.
Protocol: A solution of trityl chloride in dimethylformamide (DMF) is added to a suspension of ganciclovir, 4-dimethylaminopyridine (DMAP), and triethylamine in DMF at 50 °C over 25 minutes. The reaction mixture is stirred for approximately 9 hours at the same temperature. Following the reaction, the mixture is cooled, filtered, and the product is precipitated and purified. This method yielded the desired this compound in 43% yield.[1]
Method 2: N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Coupling
While not a direct method for ditritylation, DCC has been successfully employed in coupling reactions involving this compound. This demonstrates its utility in activating carboxyl groups for reaction with the protected ganciclovir.
Protocol: In a reported synthesis of a valganciclovir precursor, a DCC-mediated coupling reaction of N,O-ditrityl protected ganciclovir with (2S)-azido-3-methylbutyric acid in DMF afforded the coupled product in 74% yield.[1] This suggests that carbodiimide-based activation is a viable strategy for reactions involving this compound.
Potential Alternative Coupling Reagents
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high reactivity and are particularly effective in coupling sterically hindered amino acids. Their application could potentially improve the efficiency of the ditritylation reaction.
-
Uronium/Guanidinium Salts (e.g., HBTU, HATU): HATU, in particular, is recognized as a highly efficient coupling reagent that can accelerate reaction rates and minimize racemization.[2][3][4][5] Its use in nucleoside and nucleotide chemistry suggests it could be a powerful tool for the synthesis of this compound.[6]
Further experimental investigation is required to determine the optimal coupling reagent and conditions for the synthesis of this compound.
Visualizing the Workflow
To illustrate the general experimental process, the following diagrams outline the key steps in the synthesis and subsequent reactions of this compound.
Caption: Synthesis of this compound.
Caption: DCC-Mediated Coupling Workflow.
References
A Comparative Guide to Large-Scale Ganciclovir Synthesis: A Cost-Benefit Analysis of N,O-Ditrityl Ganciclovir Intermediates
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of Ganciclovir, a crucial antiviral medication, presents a significant challenge in balancing cost, yield, and purity. This guide provides a comparative analysis of synthetic routes for Ganciclovir, with a focus on the cost-benefit implications of using N,O-Ditrityl Ganciclovir as a key intermediate. We will explore alternative methods, presenting experimental data, protocols, and visualizations to aid in informed decision-making for industrial-scale production.
Executive Summary
The traditional synthesis of Ganciclovir often involves multiple steps with challenges in regioselectivity, leading to the formation of difficult-to-separate isomers and necessitating costly purification techniques. The use of protecting groups, such as the trityl group in this compound, aims to improve selectivity and yield. However, this introduces additional steps for protection and deprotection, impacting the overall process economy. This guide evaluates the this compound method against two prominent alternatives: a high-yield one-pot synthesis and the widely-used diacetyl guanine condensation method. Our analysis indicates that while the this compound route offers high selectivity, its economic viability on a large scale is hampered by the cost of the protecting group and a lower-yielding deprotection step. In contrast, recent advancements in one-pot syntheses demonstrate significant promise for cost-effective and efficient large-scale production.
Comparative Analysis of Synthetic Routes
The large-scale synthesis of Ganciclovir is predominantly approached via three main strategies, each with distinct advantages and disadvantages. Below is a summary of the key performance indicators for each method.
| Metric | This compound Route | One-Pot Synthesis (Diacetyl Guanine & Amberlite IR-120) | Diacetyl Guanine Condensation (Traditional) |
| Overall Yield | Moderate (variable, dependent on deprotection) | High (up to 95%)[1] | Moderate to High (46-70%, with isomer separation losses)[2] |
| Purity | Potentially high, isomer formation is controlled | High (>99% N9 isomer)[1] | Variable, requires extensive purification to separate N7 and N9 isomers |
| Number of Steps | 3 (Protection, Condensation, Deprotection) | 1 (One-pot reaction)[1] | 2-3 (Acetylation, Condensation, Deprotection/Purification) |
| Key Reagents | Ganciclovir, Trityl Chloride, Coupling Agents | Guanine, Acetic Anhydride, 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP), Amberlite IR-120[1] | Diacetyl Guanine, AMDP, Acid Catalyst (e.g., p-TsOH)[3][4] |
| Purification Method | Chromatography may be needed for intermediates | Filtration and crystallization[1] | Column chromatography often required for isomer separation[5] |
| Estimated Cost | High (due to trityl chloride and extra steps) | Low to Moderate (cost-effective one-pot process)[1] | Moderate (purification costs are significant) |
Experimental Protocols
This compound Route
This method involves the protection of the hydroxyl groups of Ganciclovir with trityl groups to ensure regioselective reactions.
Step 1: Protection of Ganciclovir Ganciclovir is reacted with trityl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in a suitable solvent like DMF. The reaction mixture is stirred at an elevated temperature to afford this compound.
Step 2: Alkylation/Modification The protected Ganciclovir can then undergo further reactions at the N9 position.
Step 3: Deprotection The trityl groups are removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final Ganciclovir product. The reported yield for this step can be as low as 60%, which significantly impacts the overall process efficiency.
One-Pot Synthesis using Diacetyl Guanine and Amberlite IR-120
This highly efficient method streamlines the synthesis into a single reaction vessel.
Protocol:
-
Guanine is treated with acetic anhydride in the presence of iodine (5%) to form a diacetyl guanine intermediate in situ.[1]
-
This is followed by N-alkylation with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) using acidic Amberlite IR-120 as a catalyst. The reaction is heated to 80°C for 2 hours in ethanol.[1]
-
The final deacetylation step is carried out using 40% methylamine.[1]
-
The product is then purified by filtration and washing. This method achieves a high yield of 95% with over 99% purity of the desired N9 isomer.[1]
Diacetyl Guanine Condensation Method (Traditional)
This has been a common industrial method for Ganciclovir synthesis.
Protocol:
-
Diacetyl guanine is condensed with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) in a high-boiling solvent like DMF, often with an acid catalyst such as p-toluenesulfonic acid.[3][4]
-
The reaction is typically heated for an extended period (40-63 hours).[3][4]
-
A major challenge with this method is the formation of a mixture of N9 and N7 isomers, which are difficult and costly to separate on a large scale, often requiring column chromatography.[5]
-
The separated N9 isomer is then deprotected to yield Ganciclovir.
Visualizing the Synthesis Pathways
To better illustrate the workflows and logical relationships of each synthetic route, the following diagrams were generated using the DOT language.
Figure 1: Comparative workflow of Ganciclovir synthesis routes.
Cost-Benefit Analysis
This compound Route:
-
Benefits:
-
High regioselectivity, minimizing the formation of the undesired N7 isomer.
-
Potentially cleaner reaction profile for the alkylation step.
-
-
Costs:
-
Introduction of two additional steps: protection and deprotection, increasing process time and complexity.
-
High cost of the trityl chloride protecting group in large quantities.
-
The deprotection step can have a low yield, significantly impacting the overall cost-effectiveness.
-
Use of corrosive and hazardous reagents like trifluoroacetic acid for deprotection.
-
One-Pot Synthesis:
-
Benefits:
-
Significantly streamlined process, reducing reaction time, energy consumption, and capital expenditure on equipment.[1]
-
High overall yield (95%) and excellent regioselectivity (>99% N9 isomer).[1]
-
Avoids the need for costly chromatographic purification.[1]
-
The catalyst (Amberlite IR-120) is relatively inexpensive and can potentially be recycled.
-
-
Costs:
-
Requires careful optimization of reaction conditions to ensure the one-pot sequence proceeds efficiently.
-
Diacetyl Guanine Condensation (Traditional):
-
Benefits:
-
Well-established and widely understood chemistry.
-
Reagents are readily available.
-
-
Costs:
-
Formation of a significant amount of the N7 isomer, which is difficult to separate from the desired N9 product.[5]
-
The need for expensive and time-consuming chromatographic purification on an industrial scale is a major drawback.
-
Long reaction times at high temperatures increase energy costs.[3][4]
-
Overall yield is often compromised by losses during purification.
-
Conclusion and Recommendation
Based on the available data, the one-pot synthesis of Ganciclovir using a diacetyl guanine intermediate and an Amberlite IR-120 catalyst emerges as the most cost-effective and efficient method for large-scale production. Its high yield, excellent selectivity, and streamlined process offer significant advantages over both the traditional diacetyl guanine condensation and the this compound route.
While the this compound approach provides a high degree of control over regioselectivity, the economic burden of the protecting group and the inefficiencies of the deprotection step make it less competitive for bulk manufacturing. The traditional diacetyl guanine method, though established, is hampered by the persistent issue of isomer separation, leading to increased costs and reduced overall yields.
For researchers and drug development professionals seeking to optimize Ganciclovir synthesis, focusing on the development and refinement of one-pot methodologies appears to be the most promising path forward to achieve a balance of high purity, high yield, and low production cost.
References
- 1. ias.ac.in [ias.ac.in]
- 2. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 3. US20040102628A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 5. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
Spectroscopic Comparison of N,O-Ditrityl Ganciclovir and its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the antiviral agent Ganciclovir, its protecting group precursor Trityl chloride, and the resulting protected compound, N,O-Ditrityl Ganciclovir. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying these compounds and confirming successful synthesis through spectroscopic analysis. The supporting experimental data is presented in clear, comparative tables, and detailed methodologies for the key spectroscopic techniques are provided.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for Ganciclovir, Trityl Chloride, and this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
| Ganciclovir | DMSO-d₆ | 10.63 (s, 1H), 7.81 (s, 1H), 6.50 (br s, 2H), 5.34 (s, 2H), 4.74 (d, J=4.8 Hz, 1H), 4.49-4.53 (t, J=5.7 Hz, 1H), 3.44–3.49 (m, 2H), 3.26–3.32 (t, J=5.7 Hz, 2H)[1] | -NH (Guanine), H-8, -NH₂ (Guanine), N-CH₂-O, -OH, -OH, -CH-, -CH₂-OH[1] |
| Trityl Chloride | CDCl₃ | ~7.2-7.5 (m) | Aromatic protons of the three phenyl rings |
| This compound | DMSO-d₆ | 10.60 (s, 1H), 7.79 (s, 1H), 7.23-7.86 (m, 30H), 6.46 (brs, 1H), 5.41 (s, 2H), 3.87 (m, 3H), 3.52 (m, 1H), 3.38 (d, J=4.4 Hz, 2H)[2] | -NH (Guanine), H-8, Aromatic protons (Trityl), -NH (Trityl protected), N-CH₂-O, -CH-, -CH₂-O-Trityl[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ ppm) |
| Ganciclovir | DMSO-d₆ | 156.9, 153.8, 151.4, 137.9, 116.4, 72.3, 70.8, 70.4, 62.8[1] |
| Trityl Chloride | CDCl₃ | ~144 (quaternary C), ~127-130 (aromatic CH) |
| This compound | DMSO-d₆ | Signals corresponding to the Ganciclovir backbone and additional prominent signals for the trityl groups (aromatic carbons and quaternary carbons). |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) | Assignment |
| Ganciclovir | KBr | 3418 (N-H stretch), 3318 (O-H stretch), 1685 (C=O stretch), 1658 (C=C stretch), 1571 (C=N stretch)[3] | Amine N-H, Alcohol O-H, Guanine carbonyl, Aromatic C=C, Imine C=N[3] |
| Trityl Chloride | KBr | ~3050 (Aromatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~750-700 (C-Cl stretch) | Aromatic C-H, Aromatic ring vibrations, Carbon-chlorine bond |
| This compound | KBr | 3422, 3310, 1681, 1671[2] | N-H stretch, C=O stretch, C=C stretch. Absence of broad O-H band from Ganciclovir. Presence of strong aromatic C-H and C=C bands from trityl groups. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Ganciclovir | ESI | 256.10[1] | 152.1[4] |
| Trityl Chloride | EI | - | 243 ([M-Cl]⁺), 165 |
| This compound | DIP | 740.0[2] | 243 (Trityl cation) |
Synthesis Pathway
The synthesis of this compound involves the protection of the primary hydroxyl group and the exocyclic amino group of Ganciclovir using Trityl chloride. This reaction is typically carried out in the presence of a base.
Caption: Synthesis of this compound from its precursors.
Experimental Protocols
Below are the detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound (Ganciclovir, Trityl Chloride, or this compound) was dissolved in 0.5-0.7 mL of deuterated solvent (DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[1][2]
-
¹H NMR Parameters: The spectral width was set to approximately 16 ppm. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Parameters: The spectral width was set to approximately 220 ppm. Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FTIR spectra were recorded on an FTIR spectrophotometer.[2]
-
Parameters: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum was an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. For Electrospray Ionization (ESI), the solution was further diluted.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an ESI or Direct Inlet Probe (DIP) source.[2][5]
-
ESI-MS Parameters: The sample solution was introduced into the ESI source at a flow rate of 5-20 µL/min. The analysis was performed in positive ion mode. The capillary voltage and temperature were optimized for the specific compound.[5]
-
DIP-MS Parameters: A small amount of the solid sample was placed on the probe, which was then inserted into the ion source and heated to induce vaporization and ionization.[2]
References
- 1. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comprehensive compatibility study of ganciclovir with some common excipients - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
Comparative Guide to Analytical Methods for the Quantification of Ganciclovir and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The quantification of Ganciclovir in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of various reported methods for Ganciclovir quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Key Features |
| HPLC-UV [1] | Acyclovir & Ganciclovir | Plasma | 0.5–40 µg/mL | 0.5 µg/mL | Simultaneous quantification of two antivirals.[1] |
| RP-HPLC [2] | Ganciclovir | Pharmaceuticals & Biological Medium | 0.05–10 µg/mL | 50 ng/mL | Sensitive method suitable for nanoparticle drug delivery systems.[2] |
| RP-HPLC [3] | Valganciclovir | Pure & Medicinal Dose Form | 2-10 µg/mL | Not Reported | Isocratic method with a short run time. |
| HPLC with Fluorescence Detection [4] | Ganciclovir | Human Plasma & Serum | 0.0400–4.00 µg/mL | 0.0400 µg/mL | Highly sensitive, suitable for pharmacokinetic studies with low sample volumes.[4] |
| LC-MS/MS [5][6] | Ganciclovir | Dried Blood Spots | 10–10,000 ng/mL | 10 ng/mL | High sensitivity and selectivity, requires small sample volume.[6] |
Table 2: Spectrophotometric Methods
| Method | Analyte | Principle | Linearity Range | Limit of Detection (LOD) & Quantification (LOQ) |
| Redox-based Spectrophotometry [7] | Ganciclovir | Redox-coupling reaction with Fe³⁺/1,10-phenanthroline | 5.0-30.0 µg/mL | LOD: 0.30 µg/mL, LOQ: 0.90 µg/mL[7] |
| Oxidative Coupling Reaction [8] | Ganciclovir | Reaction with N-bromosuccinimide (NBS) and methyl blue | 1-35 µg/mL | Not Reported |
Experimental Protocols
Below are detailed methodologies for two common analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is adapted from a validated assay for the determination of Ganciclovir in pharmaceutical and biological samples.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 column (e.g., LiChrospher Select B C8)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acyclovir (as internal standard)[2]
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.05 M ammonium acetate (pH 6.5; 2:98, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Prepare a stock solution of Ganciclovir (e.g., 1 mg/mL) in water.
-
Prepare a stock solution of the internal standard, Acyclovir (e.g., 1 mg/mL), in water.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range.
Sample Preparation (for biological samples):
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC system.
Redox-based Spectrophotometric Method
This method is based on the redox-coupling reaction of Ganciclovir with ferric chloride and 1,10-phenanthroline.[7]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ganciclovir reference standard
-
Ferric chloride (0.3% w/v)
-
1,10-phenanthroline (0.5% w/v)[7]
-
0.1 M Hydrochloric acid[7]
Procedure:
-
Prepare a standard stock solution of Ganciclovir (e.g., 100 µg/mL) in 0.1 M HCl.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5.0 to 30.0 µg/mL.[7]
-
To 1 mL of each standard solution (and sample solution), add 2 mL of 0.3% ferric chloride solution and 2 mL of 0.5% 1,10-phenanthroline solution.[7]
-
Mix the solutions and allow them to stand for a specified time for color development.
-
Measure the absorbance of the resulting solution at 510 nm against a reagent blank.[7]
-
Construct a calibration curve by plotting absorbance versus concentration.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Ganciclovir using an HPLC-based method.
Caption: Experimental workflow for Ganciclovir quantification by HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an assay for quantifying ganciclovir in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Estimation of Ganciclovir Drug by Oxidative Coupling Reactions with NBS as an Oxidant | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
A Comparative Guide to Synthetic Strategies for Ganciclovir Prodrugs
Ganciclovir (GCV) is a potent antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] However, its clinical utility is hampered by poor oral bioavailability and suboptimal physicochemical properties that limit its therapeutic concentrations at target sites like the eye.[2][3] To overcome these limitations, various prodrug strategies have been developed. These strategies aim to modify the Ganciclovir molecule to enhance its absorption, distribution, and overall efficacy, with the prodrug being converted to the active Ganciclovir in vivo.[1][4]
This guide provides a comparative overview of the primary synthetic strategies employed for creating Ganciclovir prodrugs, with a focus on lipid ester and amino acid derivatives. It includes experimental data, detailed protocols, and workflow visualizations to assist researchers and drug development professionals in this field.
Lipid Ester Prodrugs
A common strategy to improve the lipophilicity and membrane permeability of Ganciclovir is through the synthesis of long-chain acyl ester derivatives.[2][3] This approach leverages the presence of esterases in tissues, such as the vitreous body of the eye, to cleave the ester bond and facilitate a slow, sustained release of the active drug.[2][3] The synthesis is typically a one-step esterification reaction.
The reaction yield and physicochemical properties of lipid ester prodrugs vary with the length of the conjugated carbon chain. Shorter carbon chain acids tend to react faster, favoring the formation of diester prodrugs.[2][3]
| Prodrug Derivative | Yield (%) | Purity (%) | Melting Point (°C) | Retention Factor (Rf) |
| Ganciclovir (Parent) | N/A | >99 | >250 | N/A |
| C5 Mono-acyl (Valerate) | ~19 | >98 | 170-172 | 0.707 |
| C5 Di-acyl (Valerate) | High | >97 | 134-136 | 0.323 |
| C10 Mono-acyl (Decanoate) | Higher than C5/C13 mono | >98 | 160-162 | 0.615 |
| C10 Di-acyl (Decanoate) | Low | >96 | 124-126 | 0.232 |
| C13 Mono-acyl (Tridecanoate) | Lower than C10 mono | >97 | 154-156 | 0.538 |
| C13 Di-acyl (Tridecanoate) | Low | >95 | 110-112 | 0.108 |
| Yield improved with the re-addition of DCC and DMAP over 48 hours.[2][3] |
-
Preparation: Dissolve Ganciclovir (100 mg) in anhydrous Dimethylformamide (DMF) by heating on a steam bath, then cool to room temperature.
-
Hydroxyl Group Activation: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.2 eq.) to the GCV solution to activate the hydroxyl group.
-
Carboxyl Group Activation: In a separate flask, activate the carboxyl end group of the corresponding lipid (fatty acid, 2.5 eq.) with N,N'-Dicyclohexylcarbodiimide (DCC, 3.0 eq.) for 30 minutes.
-
Reaction: Under an inert nitrogen (N₂) atmosphere, add the activated lipid solution drop-wise to the GCV solution.
-
Monitoring and Yield Optimization: Monitor the reaction using Thin Layer Chromatography (TLC). For longer chain acids (C10, C13), where the diester yield is low, the reaction can be re-initiated by adding more DCC and DMAP, with the reaction proceeding for up to 48 hours.
-
Purification: The resulting mono- and di-ester prodrugs are separated and purified using flash chromatography. Purity is confirmed by RP-HPLC.
Amino Acid Prodrugs: Valganciclovir
Valganciclovir, the L-valyl ester of Ganciclovir, is a highly successful prodrug that significantly enhances the oral bioavailability of the parent compound (tenfold increase) by utilizing intestinal peptide transporters like PEPT1.[5] Its synthesis is more complex than simple esterification, often requiring protection and deprotection steps or the use of masked amino acid equivalents.
This efficient strategy avoids traditional protection-deprotection sequences by using a masked L-valine equivalent, (2S)-azido-3-methylbutyric acid. A bis-ester derivative is formed first, followed by selective partial hydrolysis to yield the monoester, which is then converted to Valganciclovir.[5]
A more traditional route involves protecting the hydroxyl groups of Ganciclovir, coupling with a protected form of L-valine, and subsequent deprotection. For instance, triacetyl ganciclovir can be used as a starting material, which undergoes selective hydrolysis before coupling.[6]
| Step | Reaction | Key Reagents | Yield |
| 1 | Formation of Bis-azido Ester | GCV, (2S)-azido-3-methylbutyric acid, DCC, HOBt, TEA | High |
| 2 | Partial Hydrolysis to Mono-azido Ester | Bis-ester intermediate, N,N-diisopropylethylamine (DIPEA) | 34.5% |
| 3 | Hydrogenation to Valganciclovir HCl | Mono-ester intermediate, 10% Pd/C, HCl | 70.6% |
-
Synthesis of Bis-ester Derivative (9): To a stirred solution of Ganciclovir (50 g) in DMSO, add 4-hydroxybenzotriazole and triethylamine. Add a solution of (2S)-azido-3-methyl butyric acid (98 g) drop-wise. Cool the mixture and add a solution of dicyclohexylcarbodiimide (121 g) in DMSO.
-
Synthesis of Monoester Derivative (8) by Partial Hydrolysis: To a solution of the bis-ester derivative (9) (50 g) in methanol, add N,N-diisopropylethylamine (12.8 g) and maintain for 14 hours at room temperature. Quench with acetic acid, remove the solvent, and add hexane to precipitate the solid product. The crude material is purified to yield the pure monoester.
-
Synthesis of Valganciclovir Hydrochloride (1): To a solution of the monoester derivative (8) (5 g) in methanol, add 10% Pd/C (1 g) followed by 33% aqueous hydrochloric acid (1.6 mL). Hydrogenate the suspension in an autoclave at 4 kg/cm ² pressure for approximately 2 hours. Filter the reaction mixture through celite®, remove the solvent under vacuum, and recrystallize the residue to yield Valganciclovir HCl.
References
- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling N,O-Ditrityl Ganciclovir
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of N,O-Ditrityl Ganciclovir. As a derivative of Ganciclovir, this compound should be treated with the highest degree of caution, assuming hazards similar to or greater than the parent compound, which is a known potential teratogen, carcinogen, and mutagen.[1][2][3] Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.
Hazard Communication
-
Germ Cell Mutagenicity [2]
-
Reproductive Toxicity [2]
-
Potential for organ damage through prolonged or repeated exposure [4]
Therefore, this compound must be handled as a potent, hazardous compound.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.
| Body Part | Protection Level | Specific Requirements |
| Hands | Double Gloving | Inner and outer gloves should be nitrile. Change outer gloves immediately upon contamination. |
| Body | Dedicated Lab Coat | A disposable, back-closing gown is preferred. If a reusable lab coat is used, it must be dedicated to handling this compound and laundered professionally. |
| Eyes | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from splashes and airborne particles. |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement for handling powders. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
| Feet | Closed-toe Shoes | Shoe covers should be worn and disposed of as contaminated waste upon exiting the work area. |
Operational Plan for Handling
3.1. Designated Work Area:
-
All handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet.
-
The work area must be clearly demarcated with warning signs indicating the presence of a potent compound.
-
Access to the designated area should be restricted to authorized personnel only.
3.2. Weighing and Reconstitution:
-
Weighing of the powdered compound must be done on a dedicated analytical balance inside a fume hood to minimize the risk of inhalation.
-
Use disposable weighing boats and spatulas.
-
For reconstitution, slowly add the solvent to the powder to avoid splashing. The reconstituted solution is alkaline (pH 11) and should be handled with care.[5]
3.3. Spill Management:
-
In case of a minor spill, immediately alert personnel in the area.
-
Wear appropriate PPE and contain the spill using a spill kit designed for cytotoxic drugs.
-
For larger spills, evacuate the area and contact the institutional safety office.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, weighing boats, and used vials, must be placed in a designated, sealed, and labeled purple cytotoxic waste container.[3][6][7][8]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
Experimental Workflow Diagram
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
References
- 1. gene.com [gene.com]
- 2. carlroth.com [carlroth.com]
- 3. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Ganciclovir Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. emed.ie [emed.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
